molecular formula C6H9ClN2S B578461 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride CAS No. 1241725-84-7

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride

Numéro de catalogue: B578461
Numéro CAS: 1241725-84-7
Poids moléculaire: 176.662
Clé InChI: KHTQBEIQKYEJEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2S and its molecular weight is 176.662. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c1-2-7-3-6-5(1)8-4-9-6;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTQBEIQKYEJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718723
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241725-84-7
Record name Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241725-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride and its Core Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into a Key Heterocyclic Scaffold

Disclaimer: Direct, in-depth technical information for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride is not extensively available in public literature. This guide will focus on the significantly well-characterized and commercially relevant analog, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride . The presence of a methyl group at the 5-position and a carboxylic acid group at the 2-position will influence properties such as solubility, melting point, and biological activity. The insights provided for this analog offer a robust foundation for researchers working with the broader tetrahydrothiazolo[5,4-c]pyridine scaffold.

Introduction

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to interact with various biological targets. This guide provides a detailed examination of the basic properties, synthesis, and biological relevance of a key analog, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, a critical intermediate in the synthesis of the anticoagulant drug Edoxaban.[1][2][3]

Physicochemical Properties of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

A comprehensive understanding of the physicochemical properties of a drug intermediate is fundamental to its application in synthesis and formulation. The hydrochloride salt form enhances the stability and handling of the otherwise basic parent compound.

PropertyValue
Molecular Formula C8H11ClN2O2S
Molecular Weight 234.7 g/mol
Appearance White to light beige or light brown crystalline powder.[2]
Melting Point 199.0 to 203.0 °C.[2]
Boiling Point 175 °C.[2]
Solubility Slightly soluble in water and DMSO (solubility in DMSO can be increased with heating and sonication); very slightly soluble in methanol.[2] Practically insoluble in chloroform.[4]
Hygroscopicity Hygroscopic.[2]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2]
CAS Number 720720-96-7.[1][2]

Synthesis and Chemical Reactivity

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is a key building block in multi-step organic syntheses. Its reactivity is primarily centered around the carboxylic acid group, which can be activated for amide bond formation.

General Synthetic Approach

While specific, detailed synthetic procedures for this intermediate are often proprietary, a general retrosynthetic analysis points to the construction of the thiazole ring onto a pre-existing piperidine derivative. A plausible forward synthesis involves the reaction of a suitable N-methyl-4-piperidone derivative with reagents to build the fused thiazole ring, followed by the introduction of the carboxylic acid functionality.

Biological and Pharmacological Context

The primary significance of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride lies in its role as a key intermediate for the synthesis of Edoxaban.[1][3] Edoxaban is a direct, orally active inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.

The broader class of thiazolopyridine derivatives has been investigated for a range of biological activities, including:

  • Antimicrobial Properties: Some thiazolopyridine analogs have shown potential as antimicrobial agents.[5][6][7]

  • Anti-inflammatory Effects: The thiazolopyridine scaffold has been explored for its potential to inhibit pro-inflammatory pathways.[5][7]

Workflow: Role in Edoxaban Synthesis

The synthesis of Edoxaban from this intermediate highlights the practical application of its chemical properties. The carboxylic acid group is activated and coupled with a complex amine-containing side chain to form the final active pharmaceutical ingredient.

G A 5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic acid HCl C Activated Ester Intermediate A->C Activation B Amide Coupling Reagents (e.g., HATU, EDCI/HOBt) D N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)- 2-((5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)carboxamido)cyclohexyl)oxamide C->D Amide Bond Formation E Amine Side Chain E->D

Caption: Role of the intermediate in Edoxaban synthesis.

Analytical Characterization

The structural integrity and purity of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride are typically confirmed using a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the environment of proton (¹H NMR) and carbon (¹³C NMR) atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the compound's fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid and the C=N bond of the thiazole ring.

Exemplary Protocol: Purity Determination by HPLC

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A time-dependent linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Diluent prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2

Caption: Workflow for HPLC purity analysis.

Conclusion

While direct information on 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride is limited, the detailed study of its analog, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, provides crucial insights for researchers. Its well-defined physicochemical properties, established role in the synthesis of the blockbuster anticoagulant Edoxaban, and the broader biological potential of the thiazolopyridine scaffold underscore the importance of this class of compounds in modern drug discovery and development. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of these versatile heterocyclic building blocks.

References

  • Veeprho. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | CAS 720720-96-7. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • ResearchGate. (2025). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]

  • PubMed. (n.d.). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid. Retrieved from [Link]

  • Apicule. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[1][8]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No: 720720-96-7). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[1][8]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

Sources

Technical Guide: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold & Edoxaban Intermediate Profile[1]

Executive Summary

This technical guide provides an in-depth analysis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride , a bicyclic heterocyclic scaffold critical to modern medicinal chemistry. While the unsubstituted core serves as a versatile building block, its 5-methyl-2-carboxylic acid derivative is the industry-standard key intermediate for the synthesis of Edoxaban (Savaysa/Lixiana), a blockbuster Factor Xa inhibitor.

This document dissects the compound's physicochemical identity, industrial-scale synthesis via the Hantzsch reaction, and its pharmacophore utility in structure-based drug design (SBDD).

Part 1: Chemical Identity & Physicochemical Profile[2][3]

The term "4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride" can refer to two distinct chemical entities depending on the stage of drug development. To ensure experimental precision, we distinguish between the Core Scaffold (used in library generation) and the Functionalized Intermediate (used in Edoxaban manufacturing).

1.1 The Functionalized Intermediate (Edoxaban Precursor)

This is the high-value target for most pharmaceutical applications.

  • Chemical Name: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride[1][2][3][4][5][6]

  • CAS Number: 720720-96-7 [2][3][4][5][6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 234.70 g/mol [3][4]

  • Role: Late-stage intermediate for Edoxaban tosylate monohydrate.

1.2 The Core Scaffold (Secondary Amine)

Used for diversity-oriented synthesis (DOS) to create novel libraries.

  • Chemical Name: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride[1][2][3][4]

  • CAS Number (Free Base): 165948-23-2 (Note: HCl salt is often prepared in situ or custom synthesized; CAS 74431-50-8 is a related isomer reference).

  • Molecular Formula:

    
    
    
  • Role: Bioisostere for tetrahydroisoquinoline; provides conformational restriction.

1.3 Physicochemical Data Table
PropertyFunctionalized Intermediate (CAS 720720-96-7)Core Scaffold (Free Base)
Appearance Pale beige to light brown solidYellow to brown oil/solid
Solubility DMSO (Slight), Water (Slight), Methanol (Very Slight)DCM, Methanol, Ethanol
Melting Point 199.0 – 203.0 °C (Decomposes)N/A (Oil)
Hygroscopicity High (Requires inert gas storage)Moderate
pKa (Calc) ~3.5 (Carboxylic acid), ~8.5 (Tertiary amine)~9.2 (Secondary amine)
Part 2: Synthetic Routes & Process Chemistry[1][9][10]

The synthesis of this scaffold relies on the Hantzsch Thiazole Synthesis , a robust cyclocondensation method. The following protocol describes the industrial route for the Edoxaban intermediate (CAS 720720-96-7), which offers the highest atom economy and scalability.

2.1 Reaction Mechanism & Workflow

The synthesis couples a functionalized piperidone with a thioamide. The choice of 3-bromo-1-methyl-piperidin-4-one as the electrophile allows for simultaneous ring closure and substituent placement.

SynthesisWorkflow Start1 3-Bromo-1-methyl- piperidin-4-one Inter Intermediate: Ethyl 5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c] pyridine-2-carboxylate Start1->Inter Condensation (50-85°C) Start2 Ethyl Thiooxamide Start2->Inter Hydrolysis Hydrolysis (NaOH/Water) Inter->Hydrolysis Ester Cleavage SaltForm Salt Formation (HCl/Ethanol) Hydrolysis->SaltForm Acidification Final Final Product: CAS 720720-96-7 SaltForm->Final Crystallization

Figure 1: Industrial synthesis workflow for the Edoxaban intermediate. The Hantzsch condensation locks the bicyclic core.

2.2 Detailed Experimental Protocol (Self-Validating)

Context: This protocol is adapted from optimized patent literature for high-purity isolation.

Step 1: Condensation (Hantzsch Cyclization)

  • Charge: In a reactor, dissolve ethyl thiooxamide (1.0 eq) in ethanol.

  • Addition: Add 3-bromo-1-methyl-piperidin-4-one hydrobromide (1.1 eq) slowly to control the exotherm.

  • Reflux: Heat the mixture to 70–80°C for 4–6 hours.

    • Validation Point: Monitor by HPLC. The disappearance of the thioamide peak indicates completion.

  • Workup: Cool to room temperature. Neutralize with aqueous

    
    . Extract with dichloromethane (DCM).
    
  • Isolation: Concentrate the organic layer to yield the ethyl ester intermediate.

Step 2: Hydrolysis & Salt Formation [1]

  • Hydrolysis: Suspend the ester in water/THF (1:1). Add NaOH (2.0 eq) and stir at 50°C.

    • Mechanism:[7][8] Saponification of the ethyl ester to the carboxylate.

  • Acidification: Cool to 5°C. Slowly add concentrated HCl until pH < 2.

  • Crystallization: The hydrochloride salt will precipitate. If oiling occurs, add ethanol as an antisolvent.

  • Filtration: Filter the solid and wash with cold acetone (removes trace water and non-polar impurities).

  • Drying: Dry under vacuum at 40°C. Note: Overheating >60°C can cause decarboxylation.

Part 3: Pharmacological Significance (SBDD)

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry. Its primary utility lies in its ability to orient substituents in a specific vector while maintaining a basic nitrogen for solubility and target interaction.

3.1 Case Study: Factor Xa Inhibition (Edoxaban)

In Edoxaban, this scaffold serves as the P4 moiety . It binds in the S4 pocket of the Factor Xa enzyme.

  • Conformational Lock: The fusion of the thiazole ring to the piperidine ring restricts the flexibility of the piperidine nitrogen. This reduces the entropic penalty upon binding to the enzyme.

  • Basicity: The tertiary amine (in the methylated form) or secondary amine provides a crucial solubility handle and can participate in ionic interactions or hydrogen bonding within the solvent-exposed region of the active site.

SAR_Logic Core Thiazolo[5,4-c]pyridine Scaffold N_Basic Piperidine Nitrogen (pKa ~8.5) Core->N_Basic Thiazole Thiazole Ring (Aromatic) Core->Thiazole Fusion Bicyclic Fusion Core->Fusion Solubility Increases Aqueous Solubility (Salt form) N_Basic->Solubility PiStack Pi-Pi Stacking (S4 Pocket Interaction) Thiazole->PiStack Entropy Reduces Entropic Penalty (Rigidification) Fusion->Entropy

Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold in Factor Xa inhibitors.

3.2 Emerging Applications

Beyond anticoagulants, this scaffold is being explored in:

  • c-Met Inhibitors: Replacing the quinoline core to alter metabolic stability.

  • GABA Agonists: Historical analogues (like THIP) utilize the isosteric relationship between thiazolopyridines and isoxazolopyridines to target GABA-A receptors.

Part 4: Handling, Stability & Analytics
4.1 Stability Profile
  • Hygroscopicity: The hydrochloride salt (CAS 720720-96-7) is hygroscopic.[2][6] Exposure to ambient moisture can lead to clumping and hydrolysis of the carboxylic acid over long periods.

  • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).

  • Thermal: Stable up to ~180°C, but decarboxylation of the 2-COOH derivative can occur at elevated temperatures in acidic media.

4.2 Analytical Standards (HPLC)

For quality control (QC) of the Edoxaban intermediate:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Thiazole absorption) and 210 nm.

References
  • PubChem. (n.d.). Edoxaban | C24H30ClN7O4S. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Google Patents. (2022). CN114044783A - Preparation method of edoxaban and intermediate thereof.
  • Krogsgaard-Larsen, P., et al. (1984). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[9] Synthesis and biological activity. Journal of Medicinal Chemistry. Retrieved February 1, 2026, from [Link]

Sources

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride and its role as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride and Its Derivatives as Pivotal Chemical Intermediates

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, with a specific focus on its prominent derivative, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS: 720720-96-7) . This particular intermediate has garnered significant attention in the pharmaceutical industry for its critical role in the synthesis of modern therapeutics. We will delve into its chemical properties, synthesis, and application, providing researchers, chemists, and drug development professionals with actionable insights grounded in established scientific principles.

Core Structure and Physicochemical Profile

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine system represents a fused heterocyclic scaffold that marries the structural features of a thiazole and a tetrahydropyridine ring. This unique combination imparts specific steric and electronic properties that make it a valuable building block in medicinal chemistry. While the parent compound is a key reference structure, its N-methylated and 2-carboxylated derivative is the most commercially significant variant, primarily due to its role as a key intermediate in the synthesis of the anticoagulant drug, Edoxaban.[1][2][3]

Figure 1: Chemical Structure
Key Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and handling characteristics, which is a common strategy in pharmaceutical development. A summary of its essential properties is presented below.

PropertyValueSource(s)
CAS Number 720720-96-7[3][4]
Molecular Formula C₈H₁₁ClN₂O₂S[2][4]
Molecular Weight 234.70 g/mol [2][4][5]
Appearance Pale beige to light brown solid or crystalline powder[1][2]
Melting Point 199.0 to 203.0 °C[1][2][6]
Boiling Point 175 °C (at 101,325 Pa)[1][2]
Solubility Slightly soluble in aqueous acid; Slightly soluble in DMSO (heating/sonication may be required); Very slightly soluble in Methanol[1][2]
Stability Hygroscopic[1][2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C in a cool, dark place.[1][2]

Synthesis and Reaction Mechanisms

The synthesis of the tetrahydrothiazolo[5,4-c]pyridine core can be achieved through various strategies. A common and effective approach involves a multi-step sequence starting from readily available precursors, often culminating in a cyclization reaction to form the fused heterocyclic system. The causality behind this choice lies in its efficiency and adaptability for creating substituted derivatives.

Representative Synthetic Workflow

A plausible and industrially relevant synthesis pathway often begins with a protected piperidone derivative. The following protocol is a representative example illustrating the core logic of constructing the scaffold.

G arrow arrow A 4-Piperidone Derivative (e.g., N-protected) B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B Step 1 C Chloroformyl Intermediate B->C Forms D Thiolation & Cyclization (Na₂S, Alkylating Agent) C->D Step 2 E Protected Thiazolopyridine Core D->E Forms F Deprotection & Salt Formation (e.g., Acid Hydrolysis, HCl) E->F Step 3 G Final Hydrochloride Product F->G Forms

Figure 2: Generalized Synthetic Workflow
Detailed Experimental Protocol (Illustrative)

The following protocol outlines a method analogous to those used for similar heterocyclic systems, such as the one described for thieno[3,2-c]pyridines.[7]

Step 1: Vilsmeier-Haack Formylation of N-Protected 4-Piperidone

  • Rationale: This classic reaction introduces a formyl group and a chlorine atom, creating an electrophilic center necessary for the subsequent cyclization. The use of a protecting group on the piperidone nitrogen (e.g., Benzothiazole-2-sulfonyl, Bts) is crucial to prevent unwanted side reactions at the amine.

  • Procedure:

    • To a cooled (0-5 °C) solution of phosphoryl chloride (POCl₃) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add N-Bts-4-piperidone dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or HPLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloroformyl intermediate.

Step 2: Thiolation and Intramolecular Cyclization

  • Rationale: This step builds the thiazole ring. Sodium sulfide acts as a sulfur source to generate a thiol intermediate in situ. This thiol then undergoes a condensation reaction with the formyl group, leading to the cyclized product.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like DMF.

    • Add sodium sulfide nonahydrate (Na₂S·9H₂O) portion-wise, maintaining the temperature below 30 °C.

    • The reaction is typically heated to 50-70 °C to drive the cyclization to completion. Monitor progress by HPLC.

    • Upon completion, cool the mixture, dilute with water, and extract the product into an organic solvent.

    • Purify the crude product via column chromatography to obtain the protected 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step removes the protecting group to liberate the secondary amine and then forms the stable hydrochloride salt, improving the compound's handling and solubility characteristics for subsequent reactions.

  • Procedure:

    • Dissolve the protected compound in a suitable solvent. The choice of deprotection agent depends on the protecting group used (e.g., for a Bts group, thiophenol and potassium carbonate can be used).

    • After deprotection is complete, acidify the reaction mixture with a solution of HCl in a solvent like ethanol or isopropanol.

    • Cool the solution to 0-5 °C to induce crystallization of the hydrochloride salt.

    • Filter the solid product, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Application as a Key Pharmaceutical Intermediate

The true value of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride lies in its utility as a sophisticated building block for complex active pharmaceutical ingredients (APIs).

Central Role in the Synthesis of Edoxaban

This intermediate is a cornerstone in the manufacturing of Edoxaban, a direct oral anticoagulant that functions as a Factor Xa (FXa) inhibitor.[3][8] The structural integrity of the intermediate provides the core scaffold onto which the remaining pharmacophoric elements of Edoxaban are assembled.

Synthetic Transformation: The carboxylic acid group at the 2-position of the thiazole ring is activated and coupled with another complex amine-containing fragment to form a critical amide bond.

Role in Edoxaban Synthesis A Intermediate: 5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic acid HCl C Amide Coupling Reaction (e.g., using EDC, HOBt) A->C B Amine-containing Side Chain B->C D Edoxaban (Factor Xa Inhibitor) C->D

Figure 3: Amide Coupling to form Edoxaban

This amide coupling is a textbook example of convergent synthesis, where complex molecular fragments are prepared separately and then joined together. This approach is highly efficient for industrial-scale production as it maximizes yield and simplifies purification. The intermediate provides a rigid, pre-organized scaffold, which is essential for the final molecule's ability to bind effectively to the active site of the FXa enzyme.[8]

A Scaffold for Dopamine Agonists

The tetrahydrothiazolopyridine core is structurally analogous to the tetrahydrobenzothiazole nucleus found in several important dopamine agonists, such as Pramipexole and Talipexole.[9][10][11] These drugs are used to treat Parkinson's disease and restless legs syndrome.[11]

The chemical architecture—specifically the constrained phenylethylamine-like moiety embedded within the fused ring system—is crucial for binding to and activating dopamine D2 and D3 receptors.[11][12] Therefore, derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine serve as valuable starting points or structural templates for the discovery of new central nervous system (CNS) agents. The synthesis often involves the introduction of an amino group onto the tetrahydropyridine ring, followed by functionalization.[9][13]

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

  • Hazard Identification: According to aggregated GHS data, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated area or a chemical fume hood.[6]

    • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

    • Avoid the formation of dust and aerosols. Use non-sparking tools.[6]

    • Avoid contact with skin and eyes.[6]

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to maintain its integrity.[1][2]

Conclusion and Future Outlook

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride and its derivatives are more than just chemical curiosities; they are enabling tools in modern drug discovery and development. The 5-methyl-2-carboxylic acid variant, in particular, stands out as a high-value intermediate, indispensable for the synthesis of the life-saving anticoagulant Edoxaban. Its structural similarity to other neurologically active compounds suggests a promising future for this scaffold in the development of new therapies targeting the central nervous system. As synthetic methodologies become more advanced, we can expect to see even more innovative applications of this versatile heterocyclic system.

References

  • Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents (CN102432626A).
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride . ExamineChemical. Available from: [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase . National Institutes of Health (NIH). Available from: [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . Pharmaffiliates. Available from: [Link]

  • Pramipexole - New Drug Approvals . PharmaCompass. Available from: [Link]

  • 5-Methyl-4,5,6,7-tetrahydro[1][14]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride . PubChem, National Institutes of Health. Available from: [Link]

  • 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic Acid, Hydrochloride CAS 720720-96-7 . Generon. Available from: [Link]

  • (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity . ResearchGate. Available from: [Link]

  • Synthesis of pramipexole . ResearchGate. Available from: [Link]

  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity . PubMed, National Institutes of Health. Available from: [Link]

  • Process for preparing (s)-pramipexole and its intermediates. Google Patents (WO2008041240A1).
  • A Novel Scalable Synthesis of Pramipexole . Organic Process Research & Development. Available from: [Link]

  • Talipexole . PubChem, National Institutes of Health. Available from: [Link]

  • Etrabamine . Wikipedia. Available from: [Link]

  • Novel process for synthesis of pramipexole and its pharmaceutically acceptable salts. Google Patents (EP2125761B1).
  • Pramipexole . Wikipedia. Available from: [Link]

  • What is Talipexole Hydrochloride used for? . Patsnap Synapse. Available from: [Link]

Sources

Theoretical Exploration of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, a key heterocyclic scaffold in medicinal chemistry. Recognizing its significance as a crucial intermediate in the synthesis of the direct Factor Xa inhibitor, Edoxaban, this document delves into the application of modern computational techniques to elucidate its structural, electronic, and potential biological interaction properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to facilitate the rational design of novel therapeutics based on this privileged structure. We will explore the synergy between quantum chemical calculations and molecular docking simulations, underscoring the importance of validating computational models with available experimental data to ensure scientific integrity.

Introduction: The Significance of the Tetrahydrothiazolo[5,4-c]pyridine Scaffold

The fusion of a thiazole ring with a pyridine system creates a class of heterocyclic compounds with considerable pharmaceutical interest. The thiazole ring is a common pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities including antimicrobial and anticancer properties. The tetrahydrothiazolo[5,4-c]pyridine core, in particular, has garnered significant attention as a key building block in the synthesis of Edoxaban, a potent and selective oral anticoagulant that directly inhibits Factor Xa in the blood coagulation cascade.[1][2]

Understanding the intrinsic properties of this scaffold at a molecular level is paramount for optimizing its therapeutic potential and for the design of new chemical entities with improved pharmacological profiles. Theoretical and computational studies offer a powerful and cost-effective avenue to explore these properties, providing insights that can guide synthetic efforts and biological evaluations.

This guide will be structured into three main sections:

  • Part I: Quantum Chemical Characterization will focus on the application of Density Functional Theory (DFT) to determine the optimized molecular geometry, electronic properties, and spectroscopic features of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride.

  • Part II: Molecular Docking and Target Interaction will demonstrate the use of molecular docking to investigate the binding mode of the title compound within the active site of its biological target, Factor Xa.

  • Part III: The Imperative of Experimental Validation will discuss the critical role of experimental data in corroborating and refining theoretical models, ensuring the reliability and predictive power of computational approaches.

Part I: Quantum Chemical Characterization with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for studying the electronic structure of molecules. It provides a favorable balance between computational cost and accuracy, making it well-suited for the analysis of drug-like molecules.

Rationale for DFT in Drug Discovery

The choice of DFT for characterizing 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride is underpinned by its ability to accurately predict a range of molecular properties that are crucial for understanding its chemical behavior and potential biological activity. These properties include:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms is fundamental to a molecule's function. DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

  • Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dictates its reactivity and ability to participate in intermolecular interactions.

  • Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can be directly compared with experimental results for validation.

Experimental Protocol: DFT Calculations

The following protocol outlines a typical workflow for the DFT-based analysis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride.

Step 1: Initial Structure Preparation

  • A 2D sketch of the molecule is first converted into a 3D structure using a molecular editor. The hydrochloride salt form should be considered, with the proton likely associated with one of the nitrogen atoms.

Step 2: Geometry Optimization

  • The initial 3D structure is then optimized using a DFT method. A common and reliable choice is the B3LYP functional combined with a 6-31G(d,p) basis set. This level of theory provides a good compromise between accuracy and computational expense for organic molecules. The optimization process systematically alters the atomic coordinates to find the lowest energy conformation.

Step 3: Calculation of Electronic Properties

  • Once the geometry is optimized, a single-point energy calculation is performed to determine various electronic properties. This includes the analysis of the molecular orbitals (HOMO and LUMO) and the generation of an electrostatic potential map, which visualizes the charge distribution on the molecular surface.

Step 4: Prediction of Spectroscopic Data

  • Frequency calculations are performed on the optimized geometry to predict the vibrational (IR) spectrum. These calculations also confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). NMR shielding tensors can also be calculated to predict ¹H and ¹³C NMR chemical shifts.

Data Presentation: Predicted Molecular Properties

The following table summarizes the key molecular properties of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride that can be obtained from DFT calculations.

PropertyPredicted Value (Example)Significance in Drug Design
Optimized Geometry
C-S bond length (Å)1.75Influences the stability and electronic structure of the thiazole ring.
C=N bond length (Å)1.30Key to the planarity and aromaticity of the thiazole ring.
Electronic Properties
HOMO Energy (eV)-6.5Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (eV)-1.2Indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV)5.3Relates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment (Debye)3.5Provides insight into the overall polarity of the molecule, affecting solubility and binding.
Spectroscopic Properties
Key ¹H NMR Chemical Shifts (ppm)(Predicted values)Can be compared with experimental data for structural verification.
Key IR Frequencies (cm⁻¹)(Predicted values)Can be compared with experimental data for structural verification.
Visualization: Molecular Orbitals and Electrostatic Potential

The visualization of molecular orbitals and the electrostatic potential surface provides a qualitative understanding of the molecule's reactivity.

G cluster_0 Molecular Orbitals cluster_1 Electrostatic Potential HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Nucleophilic Attack LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electrophilic Attack MEP Molecular Electrostatic Potential (MEP) Surface Red_Regions Electron-Rich Regions (Negative Potential) MEP->Red_Regions Blue_Regions Electron-Poor Regions (Positive Potential) MEP->Blue_Regions

Caption: Relationship between DFT-calculated properties and chemical reactivity.

Part II: Molecular Docking and Target Interaction with Factor Xa

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Rationale for Molecular Docking

Given that 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride is a precursor to a known Factor Xa inhibitor, molecular docking can be employed to:

  • Predict the Binding Mode: Determine the most likely conformation and orientation of the molecule within the Factor Xa active site.

  • Identify Key Interactions: Elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

  • Guide Lead Optimization: The insights gained from docking can inform the design of new derivatives with improved binding affinity and selectivity.

Experimental Protocol: Molecular Docking

The following protocol outlines a typical workflow for docking 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride into the active site of Factor Xa.

Step 1: Receptor and Ligand Preparation

  • Receptor: The crystal structure of human Factor Xa is obtained from the Protein Data Bank (PDB). Several structures are available, for instance, PDB IDs: 2BOH, 1F0S, and 2W26.[3][4][5] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand: The 3D structure of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, optimized using DFT as described in Part I, is used as the input ligand.

Step 2: Defining the Binding Site

  • The active site of Factor Xa is typically defined as a grid box encompassing the key catalytic residues and the S1 and S4 specificity pockets. The location of the binding site can be determined from the co-crystallized ligand in the PDB structure or from literature reports.

Step 3: Docking Simulation

  • A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined binding site. The program generates a series of possible binding poses and scores them based on their predicted binding affinity.

Step 4: Analysis of Docking Results

  • The top-ranked docking poses are visually inspected to analyze the binding mode and the key interactions with the protein residues. The predicted binding energy provides a quantitative estimate of the binding affinity.

Data Presentation: Predicted Binding Interactions

The following table summarizes the predicted interactions between 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride and the active site of Factor Xa.

Interacting Residue (Factor Xa)Type of InteractionSignificance
Asp189Hydrogen BondAnchors the ligand in the S1 specificity pocket.
Gly219Hydrogen BondStabilizes the orientation of the thiazole ring.
Tyr228Pi-Pi StackingHydrophobic interaction with the thiazole ring.
Trp215HydrophobicForms a part of the hydrophobic S4 pocket, interacting with the pyridine moiety.
Visualization: Ligand-Receptor Interaction Pathway

G cluster_interactions Key Interactions Ligand 4,5,6,7-Tetrahydrothiazolo [5,4-c]pyridine hydrochloride H_Bond Hydrogen Bonding (Asp189, Gly219) Ligand->H_Bond Binds to Hydrophobic Hydrophobic Interactions (Tyr228, Trp215) Ligand->Hydrophobic Interacts with Receptor Factor Xa Active Site H_Bond->Receptor Hydrophobic->Receptor

Caption: Predicted interaction pathway of the ligand within the Factor Xa active site.

Part III: The Imperative of Experimental Validation

While computational methods provide powerful insights, their predictions must be validated against experimental data to ensure their accuracy and reliability. This self-validating system is a cornerstone of scientific integrity.

Rationale for Validation
  • Confirming Predicted Structures: Experimental spectroscopic data (NMR, IR) and, if available, X-ray crystallography can confirm the predicted geometry of the molecule.

  • Calibrating Computational Models: Discrepancies between predicted and experimental data can be used to refine the computational methodology, such as the choice of DFT functional or basis set.

  • Establishing Predictive Power: A strong correlation between theoretical predictions and experimental observations builds confidence in the model's ability to predict the properties of new, yet-to-be-synthesized molecules.

Recommended Experimental Validation Protocols

Protocol 1: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the synthesized compound. Compare the experimental chemical shifts with the DFT-predicted values. Commercial suppliers of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride often provide access to such data.[6][7]

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum and compare the positions of key vibrational bands (e.g., C=N stretch, C-H stretches) with the DFT-predicted frequencies.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

Protocol 2: In Vitro Biological Assays

  • Enzyme Inhibition Assay: If the compound is synthesized, its inhibitory activity against Factor Xa can be determined experimentally. The IC₅₀ value obtained from this assay can be correlated with the predicted binding energy from the molecular docking studies.

Visualization: The Cycle of Theoretical and Experimental Research

G Computational_Modeling Computational Modeling Prediction Prediction of Properties Computational_Modeling->Prediction Synthesis Chemical Synthesis Prediction->Synthesis Experimental_Validation Experimental Validation Synthesis->Experimental_Validation Refinement Model Refinement Experimental_Validation->Refinement Refinement->Computational_Modeling

Caption: The iterative cycle of computational prediction and experimental validation.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride. By integrating Density Functional Theory for the characterization of its intrinsic molecular properties and molecular docking to explore its potential interactions with the biological target Factor Xa, researchers can gain valuable insights to guide the design of novel therapeutics. The emphasis on the validation of computational models with experimental data ensures a robust and reliable approach, ultimately accelerating the drug discovery process. The methodologies and workflows presented herein provide a solid foundation for the rational design of next-generation drugs based on this important heterocyclic scaffold.

References

  • Crystal Structure of Blood Coagulation Factor Xa in Complex with Ecotin M84R. (2003). RCSB PDB. [Link]

  • Factor Xa. (n.d.). Proteopedia. Retrieved from [Link]

  • Crystal structure of factor Xa in complex with compound "1". (2006). RCSB PDB. [Link]

  • Crystal Structure of Human Coagulation Factor XA Complexed with RPR208707. (2000). RCSB PDB. [Link]

  • Factor Xa in complex with BAY59-7939. (2008). RCSB PDB. [Link]

  • Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Modelling of factor Xa-inhibitor complexes: a computational flexible docking approach. (n.d.). Europe PMC. Retrieved from [Link]

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2023). MDPI. [Link]

  • DFT Studies on Optimized Geometries for Thiazole Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • 5-Methyl-4,5,6,7-tetrahydro[3][8]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2022). ACS Omega. [Link]

  • Thiazolo(5,4-c)pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2020). MDPI. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Palermo. Retrieved from [Link]

  • AutoGPA-Based 3D-QSAR Modeling and Molecular Docking Study on Factor Xa Inhibitors as Anticoagulant Agents. (2014). Journal of Chemistry. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2020). Angewandte Chemie International Edition. [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | CAS 720720-96-7. (n.d.). Veeprho. Retrieved from [Link]

  • Synthesis, crystal structure, DFT geometry optimization and molecular... (n.d.). ResearchGate. Retrieved from [Link]

  • Modelling of Factor Xa-inhibitor complexes: a computational flexible docking approach. (2000). Journal of Computer-Aided Molecular Design. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2020). ChemRxiv. [Link]

  • A Cross-Domain Graph Learning Protocol for Single-Step Molecular Geometry Refinement. (2024). arXiv. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1959). Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques. [Link]

  • Pyridine hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (n.d.). Wikidata. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Tetrahydrothiazolo[5,4-c]pyridine Scaffold

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core structure is a privileged scaffold in medicinal chemistry, forming the backbone of several key pharmaceutical agents. Its rigid, bicyclic framework and the presence of heteroatoms make it an ideal building block for designing molecules that can interact with a variety of biological targets. Notably, derivatives of this heterocycle are crucial intermediates in the synthesis of anticoagulants, such as the Factor Xa inhibitor Edoxaban, and dopamine agonists like Pramipexole, used in the treatment of Parkinson's disease.[1][2][3]

The hydrochloride salt form of this scaffold is often preferred in drug development due to its improved solubility and stability, which are critical for bioavailability and formulation. This guide provides a detailed, two-stage synthetic protocol for obtaining 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, designed for researchers and professionals in drug development and chemical synthesis. The presented methodology is based on robust and scalable chemical transformations, emphasizing mechanistic understanding and practical, field-tested insights.

Synthetic Strategy: A Two-Stage Approach to the Target Molecule

A direct, single-step synthesis of the unsubstituted 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is challenging. A more reliable and commonly employed strategy involves a two-stage process:

  • Formation of a Stable Intermediate: Synthesis of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. This intermediate is readily accessible from commercially available starting materials.

  • Deamination to Yield the Final Product: Removal of the 2-amino group to afford the target 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, followed by conversion to its hydrochloride salt.

This approach allows for better control over the reaction and facilitates purification of the intermediate and the final product.

Synthetic_Workflow Start N-Boc-4-piperidone + Cyanamide + Sulfur Intermediate 2-Amino-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine Start->Intermediate Thiazole Ring Formation Deamination Deamination Intermediate->Deamination Removal of Amino Group Product 4,5,6,7-Tetrahydrothiazolo- [5,4-c]pyridine Deamination->Product HCl_Salt 4,5,6,7-Tetrahydrothiazolo- [5,4-c]pyridine HCl Product->HCl_Salt Salt Formation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Intermediate

This synthesis is a variation of the Gewald aminothiophene synthesis, adapted for the formation of the thiazole ring fused to a piperidine system. The reaction proceeds by condensation of a ketone, a cyano-compound, and elemental sulfur, catalyzed by a base.

Mechanism of Thiazole Ring Formation

The reaction is initiated by the base-catalyzed reaction between N-Boc-4-piperidone and cyanamide to form an enamine intermediate. Concurrently, the base (morpholine) activates elemental sulfur. The activated sulfur then reacts with the enamine, and subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiazole ring system. The Boc-protecting group is then removed under acidic conditions.

Mechanism cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Deprotection A N-Boc-4-piperidone + Cyanamide + Sulfur C Intermediate Adduct A->C Condensation B Base (Morpholine) B->A D tert-butyl 2-amino-6,7-dihydrothiazolo [5,4-c]pyridine-5(4H)-carboxylate C->D Cyclization F 2-Amino-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine D->F Boc Removal E Acid (TFA) E->D

Sources

Application Note: Purification of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride by Recrystallization

[1][2][3][4]

Abstract & Scope

This technical guide details the purification protocols for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (and its derivatives, specifically the 5-methyl-2-carboxylic acid intermediate used in Edoxaban synthesis).[1][][3] Due to the fused thiazolo-pyridine ring system, this compound exhibits specific sensitivity to oxidative degradation and "oiling out" during salt formation.[1][][3]

This document moves beyond basic synthesis, focusing on the critical downstream processing (DSP) required to achieve >99.5% HPLC purity. It addresses the removal of specific impurities, including unreacted thioamides, polymeric degradation products (color bodies), and inorganic salts.[1][][3]

Target Molecule Profile[1][2][4][5][6]
  • Compound Class: Fused Bicyclic Amine / Thiazolo-pyridine.[1][][3]

  • Primary Application: Key intermediate for Factor Xa inhibitors (e.g., Edoxaban).[1][][3][4]

  • Critical Quality Attributes (CQAs):

    • Appearance: White to pale beige crystalline powder (Crude is often dark brown).[1][][3]

    • Solubility: Soluble in water (pH dependent), slightly soluble in Methanol/DMSO; insoluble in Ethyl Acetate/Hexanes.[1][][3]

    • Stability: Hygroscopic; prone to ring oxidation if stored as a free base.[1][][3]

Physicochemical Context & Solubility Logic[1][2][4][5][6]

Successful recrystallization of this HCl salt relies on exploiting the differential solubility between the ionic salt lattice and the lipophilic organic impurities.[1][][3]

Solvent SystemSolubility Behavior at 25°CSolubility Behavior at RefluxApplication
Water (pH < 2) Moderate to LowHighPrimary Crystallization. High recovery; excellent rejection of organic impurities.[1][][3]
Ethanol (EtOH) Very LowModeratePolishing. Used to remove water-soluble inorganic salts (NaCl).[1][][3]
Methanol (MeOH) LowHighSolvent/Anti-Solvent. Good for high-yield recovery when paired with EtOAc.[1][][3]
Ethyl Acetate InsolubleInsolubleAnti-Solvent / Wash. Critical for removing non-polar organic side products.[1][][3]
The "Oiling Out" Challenge

Thiazolo-pyridine salts often form supersaturated "oils" rather than crystals if cooled too rapidly or if the solvent polarity is mismatched.[1][][3] The protocols below utilize controlled polarity shifts (pH swing or anti-solvent addition) to enforce lattice formation over amorphous oiling.

Experimental Protocols

Protocol A: Aqueous Acid-Swing Recrystallization (Primary Purification)

Best for: Crude material with high organic impurity content or dark color.[1][][3]

Principle: The compound is dissolved as a free base (or carboxylate anion) in alkaline solution, washed with an organic solvent to remove non-polar impurities, and then selectively precipitated as the HCl salt.[1][][3]

Reagents:

  • Crude 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine derivative.[1][][5][3][6][4][7][8][9][10]

  • NaOH (2N aqueous solution).[1][][3]

  • Ethyl Acetate (EtOAc).[1][][3]

  • Conc. HCl (37%) or Ethanolic HCl.[1][][3]

  • Activated Carbon (Type ENO-PC or equivalent).[1][][3]

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in water (10 vol). Add 2N NaOH dropwise until the pH reaches 10–11.[1][][3] The solid should dissolve completely (if it contains a carboxylic acid tail) or form a free-base oil/suspension.[1][][3]

  • Organic Wash (Critical): Extract the aqueous phase twice with EtOAc (5 vol each).[1][][3]

    • Why: This removes unreacted starting materials (e.g., thioamides) and non-polar byproducts which do not form salts.[1][][3]

    • Action: Discard the organic (EtOAc) layer.[1][][3] Keep the aqueous layer.[1][][3]

  • Carbon Treatment: Add Activated Carbon (5% w/w) to the aqueous phase.[1][][3] Stir for 30 mins at 25°C. Filter through Celite to remove color bodies.

  • Acidification & Crystallization:

    • Cool the filtrate to 0–5°C.[1][][3][11]

    • Slowly add Conc.[1][][3] HCl dropwise.

    • Observation: The solution will cloud. Continue adding HCl until pH reaches 1.0–2.0.

    • Control Point: Do not add acid too fast, or occlusions will occur.[1][][3]

  • Aging: Stir the slurry at 0–5°C for 2 hours to mature the crystal lattice.

  • Isolation: Filter the white precipitate. Wash the cake with cold Acetone (removes residual water/acid).[1][][3] Dry under vacuum at 45°C.[1][][3]

Protocol B: Solvent/Anti-Solvent Recrystallization (Polishing)

Best for: Improving the crystallinity or polymorph control of already isolated salt.[1][][3]

Reagents:

  • Methanol (HPLC Grade).[1][][3]

  • Ethyl Acetate or Isopropyl Ether (Anti-solvent).[1][][3]

Step-by-Step Methodology:

  • Reflux: Suspend the crude HCl salt in Methanol (5 vol). Heat to reflux (65°C).[1][][3]

  • Saturation: If not fully dissolved, add Methanol in 0.5 vol increments until clear.

    • Note: If a small amount of black solid remains insoluble at reflux, perform a hot filtration immediately.[1][][3] This is likely inorganic salt or polymerized degradation product.[1][][3]

  • Nucleation: Allow the solution to cool slowly to 40°C.

  • Anti-Solvent Addition: Add Ethyl Acetate (warm, ~40°C) dropwise until a persistent turbidity is observed (Cloud Point).[1][][3]

    • Ratio: Typically requires 1:2 to 1:3 (MeOH:EtOAc).[1][][3]

  • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.

    • Why: Slow cooling prevents the formation of amorphous oils.[1][][3]

  • Filtration: Collect crystals. Wash with 100% Ethyl Acetate.[1][][3]

Process Logic & Impurity Fate (Visualization)[1][2][4]

The following diagram illustrates the purification logic, highlighting where specific impurities are rejected.

PurificationLogiccluster_inputInput Materialcluster_processProtocol A: Acid-Base Swingcluster_outputFinal IsolationCrudeCrude Thiazolo-pyridine(Dark Brown, ~85% Purity)DissolutionDissolve in WaterAdjust pH > 10 (NaOH)Crude->DissolutionWashWash with Ethyl AcetateDissolution->WashFiltrationCarbon Treatment &FiltrationWash->FiltrationAqueous PhaseWaste_OrgOrganic Waste Layer(Non-polar impurities,Thioamides)Wash->Waste_OrgExtractionAcidificationAcidify with HCl (pH < 2)Cool to 0°CFiltration->AcidificationClear FiltrateWaste_SolidFilter Cake(Color bodies, Polymers)Filtration->Waste_SolidAbsorbed ImpuritiesCrystalsFinal Crystals(>99.5% Purity)Acidification->CrystalsPrecipitationWaste_MotherLiqMother Liquor(Inorganic Salts NaCl,Soluble degradation products)Acidification->Waste_MotherLiqFiltrate

Figure 1: Impurity rejection pathways during the Acid-Base Swing purification protocol.[1][][3] Note the specific removal of non-polar impurities via the EtOAc wash prior to salt formation.[1][][3]

Troubleshooting & Critical Control Points

ObservationRoot CauseCorrective Action
Material "Oils Out" Cooling too fast or solvent too polar.[1][][3]Re-heat to dissolve.[1][][3] Add seed crystals at 40°C. Cool at 5°C/hour.
Brown Color Persists Oxidation of the thiazole ring or polymerized impurities.[1][][3]Repeat Carbon Treatment (Step 3 in Protocol A). Ensure wash solvents are peroxide-free.[1][][3]
Low Yield pH not low enough during acidification.[1][][3]Ensure pH is < 2.[1][][3]0. The HCl salt is highly soluble at pH 3-5.[1][][3]
High Ash Content Trapped NaCl from neutralization.[1][][3]Switch to Protocol B (Methanol/EtOAc) for a final polish.[1][][3] NaCl is insoluble in MeOH/EtOAc and can be filtered off hot.[1][][3]

References

  • ChemicalBook. (2025).[1][][5][3] 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Properties and Synthesis.Link[1][][3]

  • Google Patents. (2012).[1][][3] CN102432626A - Synthesis method of 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride.[1][][3][11] (Analogous chemistry for fused pyridine salts). Link

  • BOC Sciences. (2025).[1][][3] Edoxaban and Impurities: Chemical Properties and Purification.[1][][3][4][1][][3]

  • PubChem. (2025).[1][][3] Compound Summary: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.[1][][5][3][6][4][7][9][10]Link[1][][3]

Disclaimer: This protocol is intended for research and development purposes. Optimization may be required depending on the specific impurity profile of the starting material.[1][][3] Always consult Safety Data Sheets (SDS) before handling thiazolo-pyridine derivatives.

analytical methods for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride

Introduction & Application Context

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (hereafter referred to as TH-TZP·HCl ) is a critical heterocyclic scaffold used in the synthesis of Factor Xa inhibitors (e.g., Edoxaban analogs) and other bioactive small molecules.[1]

As a fused bicyclic system containing a secondary amine, this molecule presents specific analytical challenges:

  • Regioisomerism: Distinguishing the [5,4-c] isomer from the [4,5-c] isomer requires advanced spectroscopic confirmation.

  • Polarity: As a hydrochloride salt of a secondary amine, it exhibits poor retention on standard C18 HPLC columns.

  • Genotoxicity Risk: The secondary amine moiety is a precursor for N-nitroso compounds (nitrosamines), necessitating high-sensitivity risk assessment (ICH M7).

This guide provides a self-validating analytical control strategy, moving beyond standard testing into rigorous structural and safety characterization.

Structural Identification & Regiochemistry

The primary risk in synthesizing thiazolo-pyridines is the formation of regioisomers during the Hantzsch thiazole synthesis or similar cyclization steps.

Protocol A: NMR Regiochemistry Determination

Standard 1H NMR confirms the functional groups but may not definitively distinguish the [5,4-c] fusion from the [4,5-c] fusion. Long-range coupling is required.

  • Instrument: 500 MHz NMR (min).

  • Solvent: DMSO-d6 (to prevent amine proton exchange).

  • Experiments: 1H, 13C, HSQC, HMBC.

Critical Diagnostic Logic (HMBC):

  • Target: Observe the correlation between the thiazole proton (C2-H) and the quaternary carbons at the fusion point.

  • Differentiation:

    • In [5,4-c] , the C2 proton will show HMBC correlations to the bridgehead carbons differently than in [4,5-c] due to the position of the Sulfur vs. Nitrogen.

    • Key Signal: Look for 3-bond coupling (

      
      ) from the Thiazole C2-H to the methylene protons of the piperidine ring adjacent to the fusion.
      

NMR_Logic Start Crude TH-TZP·HCl H1 1H NMR (DMSO-d6) Start->H1 Decision Aromatic Singlet @ ~8.8-9.0 ppm? H1->Decision HMBC 2D HMBC Experiment Decision->HMBC Yes Result_54 Confirm [5,4-c] (Correlation to C-bridge) HMBC->Result_54 Pattern A Result_45 Identify [4,5-c] (Regioisomer Impurity) HMBC->Result_45 Pattern B caption Figure 1: NMR Decision Tree for Regioisomer Confirmation

Purity & Impurity Profiling (HPLC-UV)

Due to the high polarity of the salt form, standard C18 methods often result in elution at the void volume (


). This protocol uses an Ion-Pairing  strategy to ensure retention and separation from synthetic precursors (e.g., thioureas, alpha-haloketones).
Protocol B: Ion-Pair HPLC Method
ParameterConditionRationale
Column C18 Polar Embedded (e.g., Zorbax SB-Aq or Waters Atlantis T3), 150 x 4.6 mm, 3.5 µmWithstands 100% aqueous start; polar embedded group interacts with amine.
Mobile Phase A 10 mM Octanesulfonic Acid Sodium Salt in Water (pH 2.5 with H3PO4)Ion-pairing agent increases retention of the cationic amine. Low pH suppresses silanol activity.
Mobile Phase B AcetonitrileOrganic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThiazole ring absorption maximum.
Gradient 0-5 min: 5% B (Isocratic)5-20 min: 5%

60% B20-25 min: 60% B
Initial isocratic hold ensures salt retention before elution.

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amine salts).
    
  • Retention Time (

    
    ):  Must be > 3.0 x Void Volume.
    
  • Resolution (

    
    ):  > 2.0 between TH-TZP and nearest synthetic impurity.
    

Genotoxic Impurity Analysis (Nitrosamines)

WARNING: As a secondary amine, TH-TZP is a Class 1 precursor for nitrosamine formation. If sodium nitrite was used in any previous step (e.g., azide quenching) or if the material is stored in air with high NOx levels, N-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (N-NO-TH-TZP) may form.

Protocol C: LC-MS/MS for N-NO-TH-TZP (Limit Test)

This method targets the specific nitrosamine derivative with a limit of quantification (LOQ) satisfying regulatory limits (typically 26.5 ng/day intake).

  • Instrumentation: Triple Quadrupole LC-MS/MS (ESI+).

  • Mode: MRM (Multiple Reaction Monitoring).

  • Sample Prep: Dissolve 100 mg TH-TZP·HCl in 10 mL Water/MeOH (50:50). Avoid chlorinated solvents (risk of artifact formation).

MS/MS Transitions (Example - Optimization Required):

  • Precursor Ion: [M+H]+ = ~170 Da (Calculated: MW of amine 140 + NO (29) = 169 + H = 170).

  • Product Ions: Loss of -NO (M-30) and ring fragmentation.

    • Quantifier: 170

      
       140 (Loss of NO).
      
    • Qualifier: 170

      
       [Thiazole fragment].
      

Quantitative Assay: Potentiometric Titration

While HPLC provides purity (% area), it does not account for inorganic salts or moisture. Potentiometric titration determines the absolute content of the hydrochloride counter-ion, confirming the stoichiometry.

Protocol D: Chloride Content Determination
  • Principle: Argentometric titration with Silver Nitrate (

    
    ).
    
  • Titrant: 0.1 N

    
    .
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Solvent: Water:Acetone (1:1) + 1 mL Nitric Acid (to prevent carbonate interference).

Calculation:



  • Target: 19.8% - 20.2% (Theoretical Cl for MW ~176.6).

Analytical Workflow Diagram

The following diagram illustrates the sequential logic for releasing a batch of TH-TZP·HCl for drug development use.[1][2][3][4]

Workflow cluster_ID 1. Identity cluster_Purity 2. Purity & Safety cluster_Assay 3. Assay Raw Raw Synthesis Batch NMR 1H NMR / HMBC (Regioisomer Check) Raw->NMR IR FT-IR (Salt Form) Raw->IR HPLC IP-HPLC (Organic Impurities) NMR->HPLC IR->HPLC GTI LC-MS/MS (Nitrosamines) HPLC->GTI Titr Titration (Cl- Content) GTI->Titr ROI Residue on Ignition (Inorganics) Titr->ROI Release Certificate of Analysis ROI->Release caption Figure 2: Analytical Release Workflow for TH-TZP·HCl

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation. Link

  • Daiichi Sankyo Co., Ltd. Process for the preparation of Edoxaban and intermediates. U.S. Patent 8,686,152. (Describes the synthesis and context of thiazolo-pyridine intermediates). Link

  • European Medicines Agency. Nitrosamine impurities in human medicinal products.[5] (Guidance on secondary amine risks).[6] Link

  • U.S. Pharmacopeia (USP). <541> Titrimetry. (Standard for Chloride content determination). Link

Sources

Application Note: HPLC Purity Analysis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-proven protocol for the purity analysis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride , a critical intermediate in the synthesis of Factor Xa inhibitors like Edoxaban.

Introduction & Scientific Context

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS: 1241725-84-7) is a bicyclic fused heterocycle consisting of a thiazole ring fused to a tetrahydropyridine ring.[1] It serves as a pivotal building block in medicinal chemistry, particularly as the core scaffold for the "edoxaban" class of anticoagulants.

Analytical Challenges

The analysis of this molecule presents specific chromatographic challenges that dictate the method design:

  • High Polarity: The secondary amine and the hydrochloride salt form make the molecule highly polar (LogP < 1), leading to poor retention on standard C18 columns (elution in the void volume).

  • Basic Character: The secondary amine (pKa ~9.5) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • UV Absorption: The thiazole chromophore provides adequate UV absorption, but the lack of extensive conjugation limits sensitivity compared to fully aromatic systems.

This protocol utilizes a High-Strength Silica (HSS) T3 stationary phase. Unlike traditional C18 columns, T3 phases are designed with lower ligand density and specific end-capping to retain polar molecules in highly aqueous mobile phases while resisting "dewetting" (phase collapse).

Method Development Strategy (Causality)

The selection of experimental parameters is based on the following mechanistic principles:

  • Stationary Phase Selection (C18 vs. Aqueous C18): Standard C18 columns require high organic content to wet the pores. Since our analyte is polar, it requires high aqueous content for retention. We select a C18-AQ (Aqueous) type column (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18). These columns allow 100% aqueous usage without pore dewetting, maximizing interaction with the polar analyte.

  • Mobile Phase pH (Silanol Suppression): We utilize an acidic buffer (pH 3.0). At this pH, the amine is fully protonated (

    
    ), enhancing solubility. Crucially, the acidic environment suppresses the ionization of surface silanols (
    
    
    
    rather than
    
    
    ), eliminating the cation-exchange interactions that cause peak tailing.
  • Buffer Selection: Potassium phosphate is chosen over volatile buffers (like formate) for UV analysis because it is transparent at low wavelengths (<220 nm) and provides superior ionic strength to mask any remaining silanol interactions.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    , 85%).
Chromatographic Conditions
ParameterSettingRationale
Column Waters Atlantis T3 C18, 150 x 4.6 mm, 3 µm (or equiv.)Retains polar bases; resists dewetting.
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Suppresses silanols; maintains consistent ionization.
Mobile Phase B Acetonitrile (100%)Strong eluent; low UV cutoff.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and peak shape.
Detection UV at 254 nm (BW 4 nm)Thiazole absorption max; minimizes solvent noise.
Injection Vol. 5 - 10 µLDependent on sample concentration.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

A gradient is essential to elute both the polar main peak and potential less polar process impurities (e.g., thiourea derivatives).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retention)
2.0955End of Isocratic Hold
10.04060Linear Gradient
10.1955Return to Initial
15.0955Re-equilibration
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile. (Matching the initial mobile phase prevents "solvent shock" and peak distortion).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for assay/purity.

Visualized Workflow & Troubleshooting

Analytical Workflow

The following diagram outlines the critical path for the analysis, ensuring data integrity from prep to reporting.

AnalysisWorkflow Start Sample Receipt (Hygroscopic Salt) Prep Sample Prep (Diluent: 90:10 H2O:ACN) Start->Prep Weigh rapidly System System Suitability (5 Replicate Injections) Prep->System Inject Std System->Prep If Fail Analysis Sample Analysis (Gradient Elution) System->Analysis If RSD < 2.0% Data Data Processing (Integration @ 254nm) Analysis->Data Report Final Report (Purity %) Data->Report

Figure 1: Step-by-step analytical workflow for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine HCl analysis.

Troubleshooting Peak Tailing

Peak tailing is the most common failure mode for this basic analyte. Use this logic tree to diagnose issues.

TailingTroubleshoot Start Peak Tailing > 1.5? CheckPH Is Mobile Phase pH correct (3.0)? Start->CheckPH Yes CheckCol Is Column Base-Deactivated? CheckPH->CheckCol Yes Action1 Adjust pH to 2.5-3.0 (Suppress Silanols) CheckPH->Action1 No CheckConc Is Sample Overloaded? CheckCol->CheckConc Yes Action2 Switch to HSS T3 or XBridge Shield CheckCol->Action2 No/Old Action3 Dilute Sample (Check linearity) CheckConc->Action3 Yes

Figure 2: Decision tree for diagnosing peak asymmetry issues.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before releasing data:

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) 3.0 - 6.0 minEnsures analyte is retained beyond the void volume (

).
Tailing Factor (

)

Indicates minimal secondary interactions with silanols.
Theoretical Plates (

)

Ensures sufficient column efficiency.
Precision (RSD)

(n=5)
Confirms system stability and injector accuracy.
Resolution (

)

Between main peak and nearest impurity (if present).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56846169, Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1). Retrieved February 1, 2026, from [Link]

  • Waters Corporation. Atlantis T3 Columns: Care and Use Manual. (Detailed guide on using T3 bonding for polar retention). Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidelines for system suitability and tailing factors).
  • Yoshino, T., et al. (2010). Synthesis and evaluation of novel factor Xa inhibitors: Edoxaban derivatives. Bioorganic & Medicinal Chemistry. (Provides context on the synthesis pathway and properties of thiazolopyridine intermediates).

Sources

Application Note: A Strategic Framework for Developing In Vitro Assays to Characterize the Bioactivity of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. Derivatives of this core structure have been explored for applications in neuropharmacology and anti-inflammatory drug development.[1] This application note presents a strategic, multi-tiered framework for developing robust in vitro assays to characterize the biological activity of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (referred to herein as "TH54cPy"). We provide detailed, validated protocols for initial cytotoxicity screening, followed by hypothesis-driven functional assays for neuroprotection and monoamine oxidase (MAO) enzyme inhibition. The causality behind experimental design, self-validating controls, and rigorous data analysis are emphasized to ensure the generation of reliable and reproducible results for drug development professionals.

Introduction: The Rationale for a Tiered Assay Strategy

The discovery of novel therapeutic agents requires a systematic and logical approach to biological screening. For a compound like TH54cPy, whose precise mechanism of action is not yet fully elucidated, a tiered assay development strategy is paramount. This approach minimizes resource expenditure by first establishing a foundational understanding of the compound's interaction with biological systems before proceeding to more complex, target-specific investigations.

Our strategy begins with broad, cell-based assays to determine the compound's general effect on cell health and to identify a non-toxic concentration range for subsequent experiments.[2] Based on the known activities of structurally related thiazolopyridine and heterocyclic compounds—which include neuropharmacological, anti-inflammatory, and antimicrobial effects—we then progress to targeted functional assays.[3][4] Specifically, we focus on two high-potential areas: neuroprotection against oxidative stress and inhibition of monoamine oxidase (MAO), a key enzyme in neurochemistry.[5][6] This structured workflow ensures that each experimental stage is built upon a solid foundation of data, providing a clear path from initial screening to mechanistic insight.

Assay_Development_Workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Primary Screening (Tier 1) cluster_2 Phase 3: Functional Assays (Tier 2) cluster_3 Phase 4: Data Analysis start Compound Handling (Solubility, Stability) viability Cell Viability & Cytotoxicity Assays start->viability Establish Assay Readiness decision Cytotoxic? viability->decision Determine Therapeutic Window neuro Neuroprotection Assay (Oxidative Stress Model) decision->neuro No (at reasonable conc.) mao Enzyme Inhibition Assay (Monoamine Oxidase) decision->mao analysis IC50 / EC50 Determination & Mechanism of Action neuro->analysis mao->analysis Neuroprotection_Workflow cluster_0 Setup cluster_1 Treatment cluster_2 Stress Induction cluster_3 Readout plate Plate HT22 Cells (24h incubation) pretreat Pre-treat with TH54cPy (1-2h incubation) plate->pretreat stress Add Glutamate (5 mM) (24h incubation) pretreat->stress readout Assess Cell Viability (Resazurin Assay) stress->readout

Caption: Experimental workflow for the neuroprotection assay.

Protocol 4.1: Glutamate-Induced Oxytosis Rescue Assay

Materials:

  • Mouse hippocampal HT22 cell line. [7]* All materials from Protocol 3.1.

  • Glutamate (L-Glutamic acid).

  • Positive control for neuroprotection (e.g., Trolox or Fisetin). [7] Procedure:

  • Cell Seeding: Plate HT22 cells as described in Protocol 3.1.

  • Compound Pre-treatment: Prepare 2X working stocks of TH54cPy at non-toxic concentrations. Add 50 µL to the appropriate wells and incubate for 1-2 hours. This allows the compound to enter the cells and potentially prime protective pathways.

  • Stress Induction: Prepare a 4X solution of glutamate (e.g., 20 mM in media). Add 50 µL to the wells containing the compound, resulting in a final glutamate concentration of 5 mM. The final volume will be 150 µL.

  • Controls: Design the experiment with the following critical controls:

    • Untreated Control: Cells + Vehicle only (100% viability).

    • Glutamate-Treated Control: Cells + Vehicle + Glutamate (Maximum toxicity).

    • Positive Control: Cells + Neuroprotectant + Glutamate.

    • Compound Control: Cells + TH54cPy only (to ensure no toxicity at these concentrations).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Assess cell viability using the Resazurin assay as described in Protocol 3.1.

Data Analysis:

  • Normalize the data by setting the "Untreated Control" to 100% viability and the "Glutamate-Treated Control" to 0% protection.

  • Calculate the "% Neuroprotection" for each TH54cPy concentration.

  • Plot % Neuroprotection against the log of TH54cPy concentration to determine the EC50 value (the concentration that provides 50% of the maximum protective effect).

4B. Monoamine Oxidase (MAO) Inhibition

Objective: To determine if TH54cPy can inhibit the enzymatic activity of MAO-A or MAO-B, enzymes implicated in depression and neurodegenerative diseases. [6] Assay Principle: This is a fluorometric, enzyme-coupled assay. MAO catalyzes the oxidative deamination of its substrate (e.g., tyramine), producing H₂O₂ as a byproduct. [8][9]The H₂O₂, in the presence of Horseradish Peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). An inhibitor will block the MAO reaction, preventing the generation of fluorescence.

MAO_Assay_Principle cluster_0 MAO Reaction cluster_1 Detection Reaction Tyramine Tyramine (Substrate) MAO MAO Enzyme H2O2 H₂O₂ MAO->H2O2 O₂ + H₂O Probe Non-Fluorescent Probe HRP HRP H2O2->HRP Fluor Fluorescent Product HRP->Fluor Inhibitor TH54cPy (Inhibitor) Inhibitor->MAO Inhibits

Caption: Principle of the coupled fluorometric MAO inhibition assay.

Protocol 4.2: Fluorometric MAO Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • MAO substrate: p-Tyramine hydrochloride.

  • Fluorescent Probe (e.g., Amplex Red).

  • Horseradish Peroxidase (HRP).

  • Positive Controls: Clorgyline (for MAO-A), Pargyline (for MAO-B). [9]* Black, non-binding 96-well or 384-well plates.

  • Fluorescence microplate reader (Ex/Em ~540/590 nm).

Procedure:

  • Reagent Preparation: Prepare a Reaction Mix containing Assay Buffer, Amplex Red, and HRP.

  • Inhibitor Addition: Add TH54cPy (serially diluted in Assay Buffer) to the wells. Also add positive controls and a vehicle control.

  • Enzyme Addition: Add MAO-A or MAO-B enzyme solution to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature or 37°C to allow the inhibitor to bind to the enzyme. [10]5. Reaction Initiation: Initiate the reaction by adding the substrate (p-Tyramine).

  • Kinetic Measurement: Immediately begin measuring fluorescence every 1-2 minutes for 20-30 minutes in a kinetic mode.

Data Analysis:

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Determine % Inhibition: Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Calculate the % inhibition for each TH54cPy concentration.

  • Calculate IC50: Plot % Inhibition against the log of TH54cPy concentration and fit to a four-parameter logistic curve to determine the IC50 value for both MAO-A and MAO-B. This will reveal the compound's potency and selectivity. This analysis follows established guidelines for enzyme inhibition assays. [11][12][13]

    Component Typical Final Concentration Purpose
    MAO-A or MAO-B 5-10 µg/mL The enzyme target
    p-Tyramine 1 mM Substrate for both MAO isoforms [9]
    Amplex Red 50 µM Fluorescent probe precursor
    HRP 1 U/mL Coupling enzyme
    TH54cPy 1 nM - 100 µM Test inhibitor

    | Clorgyline/Pargyline | 10 µM | Positive control inhibitors |

Conclusion

This application note provides a comprehensive and logical framework for the initial characterization of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride. By employing a tiered approach—starting with foundational cytotoxicity screening before advancing to targeted, hypothesis-driven functional assays for neuroprotection and MAO inhibition—researchers can efficiently and reliably profile the compound's bioactivity. The detailed protocols are designed to be self-validating through the inclusion of rigorous controls, ensuring the generation of high-quality data suitable for guiding further drug development efforts.

References

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds ACS Omega. Available from: [Link]

  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity PubMed. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives RSC Publishing. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs PMC. Available from: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase PubMed. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay PubMed. Available from: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens PubMed. Available from: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury Spandidos Publications. Available from: [Link]

  • Guidelines for the digestive enzymes inhibition assay ResearchGate. Available from: [Link]

  • Monoamine Oxidase Assays Cell Biolabs, Inc. Available from: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke PMC - NIH. Available from: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual NCBI Bookshelf - NIH. Available from: [Link]

  • Monoamine Oxidase Inhibitor Screening Kit Assay Genie. Available from: [Link]

Sources

Troubleshooting & Optimization

common problems in the synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride . This bicyclic scaffold is a critical pharmacophore, most notably recognized as the core of the anticoagulant Edoxaban (Savaysa).[1]

This guide prioritizes the Hantzsch Thiazole Synthesis route, as it is the industrial and research standard, utilizing 4-piperidone derivatives.[1]

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Synthesis & Troubleshooting[1]

Core Synthesis Overview & Logic

The synthesis hinges on the fusion of a thiazole ring onto a piperidine ring. The most robust pathway involves the


-halogenation  of a protected 4-piperidone followed by a Hantzsch condensation  with a thioamide or thiourea.
The "Make-or-Break" Decision: Nitrogen Protection
  • Route A (Industrial/Edoxaban): Uses 1-Methyl-4-piperidone .

    • Pros: Stable to harsh acid (HBr/AcOH) used in bromination; cheap.[1]

    • Cons: Requires demethylation (Von Braun reaction or chloroformates) if the secondary amine is the final target.[1]

  • Route B (Research/Versatile): Uses 1-Boc-4-piperidone .

    • Pros: Easy deprotection to the HCl salt.

    • Cons: The Boc group is acid-labile. Bromination requires milder reagents (e.g., Phenyltrimethylammonium tribromide - PTAB) to prevent premature deprotection.[1]

Interactive Troubleshooting Guide (Q&A)

Module A: Precursor Activation ( -Bromination)

Context: You are converting 1-substituted-4-piperidone to 3-bromo-4-piperidone.

Q1: My reaction mixture turned into a black tar/polymer during bromination. What happened?

  • Diagnosis: Thermal decomposition of the free base

    
    -haloketone.
    
  • The Science:

    
    -Bromoamines are highly reactive electrophiles. As free bases, they undergo rapid self-quaternization (intermolecular alkylation), leading to polymerization.[1]
    
  • Solution:

    • Never isolate the free base. Isolate the intermediate as the Hydrobromide (HBr) salt .[1] The protonated amine prevents self-alkylation.

    • Temperature Control: Keep the reaction between 0–5°C during bromine addition.

    • Solvent Switch: If using 1-Methyl-4-piperidone, use Acetic Acid (AcOH) with HBr. The salt precipitates, protecting it from degradation.[1]

Q2: I am observing a mixture of mono-bromo and di-bromo products. How do I control regioselectivity?

  • Diagnosis: Over-bromination due to fast kinetics or incorrect stoichiometry.

  • The Science: The electron-withdrawing effect of the first bromine actually deactivates the ring, but local concentration hotspots can cause a second bromination at C5.

  • Solution:

    • Dropwise Addition: Add

      
       (diluted in AcOH) very slowly to the ketone solution.
      
    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of bromine. Do not use excess "to drive the reaction."

    • Reagent: For Boc-protected substrates, switch to PTAB or CuBr

      
        in THF/Ethanol. These provide a slow, controlled release of bromonium ions.[1]
      
Module B: The Hantzsch Cyclization

Context: Condensation of 3-bromo-4-piperidone with a thioamide (e.g., Thiourea, Ethyl Thiooxamate).[1]

Q3: The cyclization yield is low (<40%), and NMR shows uncyclized linear intermediates.

  • Diagnosis: Incomplete dehydration or hydrolysis of the thioamide.

  • The Science: The Hantzsch reaction proceeds via S-alkylation followed by cyclodehydration. Water is a byproduct. If the solvent is "wet" or the system isn't heated sufficiently, the intermediate hydroxy-thiazoline may not eliminate water to aromatize.

  • Solution:

    • Solvent: Use anhydrous Ethanol or Isopropanol .

    • Scavenger: Add activated 3Å Molecular Sieves to the reaction vessel to drive the equilibrium.

    • Base: Ensure a mild base (e.g.,

      
       or TEA) is present only if using the stable HBr salt of the ketone, to liberate the reactive species in situ.[1]
      

Q4: I am trying to make the 2-unsubstituted parent, but I can't find "Thioformamide."

  • Diagnosis: Reagent instability. Thioformamide is unstable.

  • Workaround:

    • Step 1: React with Thiourea to form the 2-amino-thiazolopyridine .

    • Step 2: Perform a Sandmeyer-type deamination (diazotization with

      
      -BuONO in THF/DMF) to remove the amine and yield the hydrogen at C2.
      
Module C: Isolation & Salt Formation

Context: Isolating the final 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride.

Q5: The product is oiling out or forming a sticky gum instead of a solid HCl salt.

  • Diagnosis: Hygroscopicity and solvent entrapment. The HCl salts of this scaffold are notoriously hygroscopic.

  • Solution:

    • Dry Solvents: Generate the salt using HCl in Dioxane or HCl in Isopropanol under strictly anhydrous conditions.

    • Antisolvent: Dissolve the crude oil in a minimum amount of Methanol, then slowly add Diethyl Ether or MTBE with vigorous stirring to induce precipitation.[1]

    • Lyophilization: If it remains an oil, dissolve in water and lyophilize (freeze-dry) to obtain an amorphous powder, which can then be crystallized.[1]

Experimental Data & Specifications

Comparison of Synthetic Routes
FeatureRoute A: 1-Methyl PrecursorRoute B: 1-Boc Precursor
Starting Material 1-Methyl-4-piperidone1-N-Boc-4-piperidone
Bromination Reagent

/ HBr / AcOH
PTAB or

Intermediate Stability High (as HBr salt)Low (Boc is acid-sensitive)
Primary Impurity 3,5-Dibromo speciesDeprotected amine
Preferred For Large scale / Edoxaban synthesisSmall scale / Analog libraries
Typical Yield 60–75%40–55%
Analytical Checkpoints (NMR)
  • Proton (1H NMR) in DMSO-d6:

    • Aromatic Thiazole H (if C2=H): Look for a singlet around

      
       8.8 – 9.0 ppm .[1]
      
    • Methylene Protons:

      • C4-H (adjacent to N and Thiazole): Singlet or broad singlet,

        
         4.2 – 4.5 ppm .[1]
        
      • C6-H / C7-H: Triplets/Multiplets in the

        
         2.8 – 3.5 ppm  range.
        
    • Missing Signals: If the C4-H signal is split or shifted upfield, suspect incomplete cyclization.

Visualized Workflow

Pathway & Troubleshooting Logic

The following diagram illustrates the critical decision points in the synthesis of the Edoxaban intermediate scaffold (5-methyl-2-carboxy derivative) versus the parent core.

G Start Start: 4-Piperidone Derivative Decision Select Protecting Group Start->Decision RouteA Route A: 1-Methyl (Industrial) High Stability Decision->RouteA Scale > 100g RouteB Route B: 1-Boc (Research) Acid Sensitive Decision->RouteB Scale < 5g BrominationA Bromination: Br2 / AcOH Isolate as HBr Salt RouteA->BrominationA BrominationB Bromination: PTAB / THF Avoid Strong Acid RouteB->BrominationB Intermediate Intermediate: 3-Bromo-4-piperidone BrominationA->Intermediate BrominationB->Intermediate Cyclization Hantzsch Cyclization (Thioamide/Thiourea + Heat) Intermediate->Cyclization Add Thioamide Issue1 Problem: Tarry/Black Product Intermediate->Issue1 If Free Base Isolated Product Target: Thiazolo[5,4-c]pyridine Cyclization->Product Dehydration Fix1 Fix: Keep T < 5°C Isolate Salt Immediately Issue1->Fix1

Caption: Decision tree for precursor selection and critical control points in the Hantzsch synthesis of thiazolopyridines.

References

  • Edoxaban Intermediate Synthesis: Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. US Patent 8058440B2. (Describes the industrial bromination of 1-methyl-4-piperidone and subsequent cyclization).

  • Hantzsch Reaction Mechanism & Regioselectivity: Bramley, S. E., et al.[1][2] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643.[1][2] (Foundational work on thiazole fusion regiochemistry).[1]

  • General Thiazolopyridine Synthesis: Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review (Analogous chemistry for fused pyridine systems). Mini-Reviews in Medicinal Chemistry, 2014.

  • Edoxaban Impurity Profiling: Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate. (Details on the isolation and handling of the thiazole intermediate).

Sources

optimizing reaction temperature for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in pharmaceutical manufacturing, 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients. Notably, its derivatives are crucial in the production of anticoagulants like Edoxaban.[1][2] Achieving a high yield and purity of this compound is paramount, and reaction temperature is one of the most critical parameters influencing the outcome of the synthesis.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the reaction temperature for the synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride.

General Synthesis Pathway Overview

The synthesis of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core typically involves a multi-step process. A common approach is a variation of the Hantzsch thiazole synthesis or a Pictet-Spengler type reaction.[3][4] A generalized two-step pathway often involves the formation of an intermediate, such as an imine, followed by an acid-catalyzed intramolecular cyclization to form the fused heterocyclic ring system. Temperature control is critical at both stages to ensure complete reaction and minimize the formation of impurities.

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Salt Formation A Starting Materials (e.g., 2-Thiophene Ethylamine + Formaldehyde) B Imine Intermediate A->B  Heat (T1)  (e.g., 50-55 °C) C Final Product (4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine HCl) B->C  Acid Catalyst  Heat (T2)  (e.g., 65-75 °C)

Caption: General two-step synthesis pathway highlighting critical temperature stages.

Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses common issues encountered during the synthesis, with a focus on temperature-related troubleshooting.

Q1: What is a recommended starting temperature range for the cyclization step?

A1: Based on documented procedures, the cyclization and salt formation step is typically conducted at an elevated temperature. A good starting point is in the range of 65-75 °C .[5] Some protocols for similar structures suggest a reaction temperature of 70°C (±5°C).[6] It is crucial to monitor the reaction progress closely using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature within this range for your specific substrate and conditions.

Q2: My reaction yield is consistently low. How do I diagnose if the temperature is the culprit?

A2: Low yield can stem from two primary temperature-related issues: an incomplete reaction (temperature too low) or degradation and side-product formation (temperature too high).

  • Causality: At temperatures below the optimal range, the activation energy for the cyclization may not be sufficiently overcome, leading to a stalled or sluggish reaction and significant amounts of unreacted starting material. Conversely, excessive heat can promote alternative reaction pathways or degrade the product.

  • Troubleshooting Protocol:

    • Establish a Baseline: Run the reaction at the median literature temperature (e.g., 70 °C) and determine the yield and purity.

    • Bracket the Temperature: Set up at least three small-scale parallel reactions: one at the baseline, one 10-15 °C lower (e.g., 55 °C), and one 10-15 °C higher (e.g., 85 °C).

    • Monitor Progress: Withdraw aliquots from each reaction at regular intervals (e.g., every hour) and analyze them by TLC or LC-MS.

    • Analyze the Outcome:

      • If the lower temperature reaction shows mostly starting material, the reaction is likely too slow.

      • If the higher temperature reaction shows multiple new spots (byproducts) on the TLC plate, you are likely causing degradation or side reactions.

      • The optimal temperature will show the fastest conversion of starting material to the desired product with the minimal formation of impurities.

Q3: I'm observing a significant increase in impurities when I try to push the reaction to completion with heat. What are these side products likely to be?

A3: In acid-catalyzed cyclizations like the Bischler-Napieralski reaction (a related synthesis for isoquinolines), high temperatures can lead to side reactions such as the retro-Ritter reaction, which results in the formation of styrenes or other elimination products.[7] While the exact nature of byproducts for your specific synthesis requires detailed analysis (e.g., NMR, MS), common possibilities include:

  • Polymerization: Especially from reagents like formaldehyde if not fully consumed in the first step.

  • Decomposition: The thiazole ring or the tetrahydro-pyridine system might be unstable at excessive temperatures in a strong acidic medium.

  • Incomplete Cyclization Products: Dehydrated, non-cyclized intermediates may be present.

To mitigate this, it is often better to run the reaction at a more moderate temperature for a longer duration rather than applying excessive heat for a shorter period.[8]

Q4: My reaction seems to stall after a few hours. Before increasing the temperature, what else should I verify?

A4: While insufficient temperature is a possible cause for a stalled reaction, it's essential to rule out other factors first to avoid unnecessarily promoting side reactions.

  • Reagent Purity: Ensure the starting materials and solvents are of high purity and anhydrous where required. Water can interfere with the dehydrating agents often used in these cyclizations (e.g., POCl₃, P₂O₅).[9]

  • Catalyst/Reagent Stoichiometry: Verify the molar ratios of your reactants and the acid catalyst. An insufficient amount of catalyst will lead to an incomplete reaction.

  • Mixing: Ensure the reaction mixture is being stirred efficiently. Poor mixing can lead to localized concentration and temperature gradients, hindering the reaction.

If these factors are confirmed to be correct, a controlled, incremental increase in temperature (e.g., by 5 °C) while monitoring the reaction is a logical next step.

Data Summary: Literature Temperature Parameters

The following table summarizes reaction temperatures reported in various synthetic procedures for the target compound or closely related analogues.

Reaction StepTemperature Range (°C)NotesSource
Imine Formation50 - 55 °CHeat is applied to drive the condensation between 2-thiophene ethylamine and formaldehyde.[5]
Cyclization/Salt Formation65 - 75 °CThe imine intermediate is cyclized in the presence of an acid (e.g., ethanolic HCl).[5]
Cyclization (Alternative)70 °C (±5 °C)Reaction stirred for 4-6 hours at this temperature.[6]
General Thiazole SynthesisRoom Temp. to RefluxThe optimal temperature is highly dependent on the specific substrates and catalysts used.[8]

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a workflow for systematically determining the optimal reaction temperature for the cyclization step.

  • Setup: Prepare five identical small-scale reaction vessels (e.g., 10 mL flasks) with stir bars.

  • Reagent Addition: To each flask, add the imine intermediate and the solvent. Place them in separate heating blocks or a parallel synthesis reactor.

  • Temperature Gradient: Set the temperature of each reactor to a different value: 60°C, 65°C, 70°C, 75°C, and 80°C.

  • Initiation: Once the temperatures have stabilized, add the acid catalyst to each flask simultaneously to start the reactions.

  • Monitoring: At T=0, 1h, 2h, 4h, and 6h, take a small aliquot from each reaction. Quench the aliquot in a prepared vial (e.g., with a small amount of saturated NaHCO₃ solution) and dilute for LC-MS or TLC analysis.

  • Analysis: Use TLC or LC-MS to quantify the relative amounts of starting material, product, and key impurities at each time point for each temperature.

cluster_workflow Temperature Optimization Workflow cluster_outcomes cluster_actions start Run Baseline Rxn (e.g., 70°C) monitor Monitor Progress (TLC, LC-MS) start->monitor decision Assess Outcome monitor->decision low_yield Low Yield/ Stalled Reaction decision->low_yield Incomplete? byproducts High Impurity Profile decision->byproducts Byproducts? optimal Good Yield & Purity decision->optimal Complete & Clean? increase_T Systematically Increase Temp low_yield->increase_T decrease_T Systematically Decrease Temp byproducts->decrease_T end Optimal Temp Identified optimal->end increase_T->monitor decrease_T->monitor

Caption: A decision workflow for troubleshooting and optimizing reaction temperature.

References

  • CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents.
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC - NIH. Available at: [Link]

  • 5-Methyl-4,5,6,7-tetrahydro[3][5]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No: 720720-96-7) API Intermediate Manufacturers - apicule. Available at: [Link]

  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - Taylor & Francis Online. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[3][5][6]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity - ResearchGate. Available at: [Link]

  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed. Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]

  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

Sources

troubleshooting peak tailing in HPLC of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Analyte: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride[1]

Welcome to the Advanced Chromatography Support Hub. This guide addresses the specific challenges of analyzing 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine , a critical intermediate in the synthesis of thienopyridine antiplatelet agents (e.g., Prasugrel).

Due to its fused thiazolo-pyridine structure and secondary amine functionality, this molecule presents a classic "hard base" challenge in Reverse Phase HPLC (RP-HPLC), often resulting in severe peak tailing (


).[1] This guide moves beyond generic advice, focusing on the specific physicochemical interactions of this salt form.
Module 1: Root Cause Analysis (The "Why")

Q: Why does this specific molecule tail so aggressively on standard C18 columns?

A: The tailing is primarily driven by Secondary Silanol Interactions .[2] The analyte is a hydrochloride salt of a secondary amine. In typical acidic mobile phases (pH 2–4), the piperidine nitrogen is fully protonated (


).[1] While the C18 stationary phase provides retention via hydrophobicity, residual silanol groups (

) on the silica surface can ionize to

.[1]

The protonated amine (


) acts as a cation exchanger with these deprotonated silanols.[1] This "dual retention mechanism" (Hydrophobic + Ionic) causes the kinetic lag responsible for the tail.

Visualizing the Mechanism:

TailingMechanism Analyte Analyte (Cationic) [BH+] C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Kinetics (Primary Retention) Silanol Residual Silanol (Ionic Interaction) Analyte->Silanol Slow Kinetics (Secondary Drag) PeakShape Result: Peak Tailing C18->PeakShape Silanol->PeakShape

Figure 1: The Dual Retention Mechanism. The dashed red line represents the unwanted ionic interaction causing the tail.

Module 2: Mobile Phase Optimization

Q: I am using a standard Phosphate buffer. How can I fix the shape without changing the column?

A: You must suppress the ionic interaction.[2] Simple pH adjustment is often insufficient for fused ring amines.[1] You need to employ Chaotropic Agents or Silanol Blockers .[1]

Strategy A: The Chaotropic Effect (Recommended for Low pH)

Chaotropic anions disrupt the solvation shell of the cationic amine and form tight ion pairs, effectively "masking" the positive charge from the silanols.

AdditiveConcentrationMechanismSuitability
TFA (Trifluoroacetic Acid) 0.05% - 0.1%Ion-pairing + Low pHExcellent for UV; Suppresses MS signal.[1]
Perchlorate (

)
20 - 50 mMStrong Chaotropic AgentGold Standard for Peak Shape. UV only.[1]
Hexafluorophosphate (

)
10 - 20 mMVery Strong ChaotropicUV only.[1] Use if Perchlorate fails.[1]

Protocol: Switching to Perchlorate Buffer

  • Safety: Ensure no organic amines (like TEA) are premixed, as perchlorates can be explosive with certain organics if dried.[1]

  • Preparation: Dissolve

    
     in water to 50mM. Adjust pH to 3.0 with dilute 
    
    
    
    .[1]
  • Mixing: Blend 30:70 (Buffer : Acetonitrile).

  • Result: The perchlorate anion forms a lipophilic ion pair with the protonated pyridine ring, sharpening the peak significantly [1, 5].

Strategy B: High pH (The "Neutralization" Approach)

If your column is hybrid-silica (e.g., Waters BEH, Agilent Poroshell HPH) and stable up to pH 10:

  • Action: Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 9.5 - 10.0).[1]

  • Logic: At pH 10, the amine is deprotonated (neutral). Neutral molecules do not interact with silanols.[1]

  • Warning: Do NOT try this on standard silica columns; they will dissolve.[1]

Module 3: Stationary Phase Selection

Q: My current C18 column is old. What should I buy for this specific assay?

A: For basic amines like 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine, "End-capping" is the critical specification.[1]

Selection Guide:

  • Charged Surface Hybrid (CSH) / Positive Surface Charge:

    • Technology: These columns have a slightly positive surface charge that repels the protonated amine (Coulombic repulsion), preventing it from touching the silanols.

    • Verdict:Best Choice for Formic Acid/MS compatible methods.[1]

  • Polar Embedded Group (PEG):

    • Technology: Contains an embedded polar group (e.g., amide) in the alkyl chain. This creates a "water shield" over the silanols.[1]

    • Verdict: Good alternate if C18 fails.[1]

  • Base-Deactivated Silica (Type B):

    • Technology: High purity silica with aggressive end-capping.[1]

    • Verdict: Minimum requirement.[1][3] Avoid "Type A" or "Traditional" silica.[1]

Module 4: System & Sample Troubleshooting

Q: The peak is tailing AND broad.[4][5] Is this a hardware issue?

A: This often indicates Salt Mismatch or Volume Overload , specifically because your analyte is a Hydrochloride salt.

Scenario: You dissolve the sample in 100% Methanol or pure Water, but your mobile phase is 80% Organic.

  • The Issue: The sample solvent is stronger than the mobile phase (Solvent Effect). The band travels too fast at the inlet, spreading out before focusing.

  • The "Salt" Factor: Injecting a high concentration of HCl salt into a weak buffer can locally shift the pH at the column head, causing transient deprotonation/precipitation.

Troubleshooting Workflow:

TroubleshootingFlow Start Start: Peak Tailing Detected CheckLoad Check Mass/Volume (Inject 1/10th amount) Start->CheckLoad LoadIssue Peak Improves? CheckLoad->LoadIssue Diluent Match Sample Diluent to Mobile Phase A LoadIssue->Diluent Yes CheckpH Check Mobile Phase pH (Is it within +/- 1 of pKa?) LoadIssue->CheckpH No AdjustpH Adjust pH (Target pH 2.5 or >10) CheckpH->AdjustpH Yes (Bad Range) AddAdditive Add Chaotropic Agent (TFA or Perchlorate) CheckpH->AddAdditive No (pH is OK)

Figure 2: Step-by-step troubleshooting logic for basic amine tailing.

Summary of Recommendations
ParameterRecommendation for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine
Column Charged Surface Hybrid (CSH) C18 or Polar Embedded C18.
Mobile Phase A 0.1% TFA (UV) or 10mM Ammonium Formate pH 3.0 (MS).[1]
Chaotropic Additive Add 20mM

if using UV detection and tailing persists.[1]
Sample Diluent Dissolve in Mobile Phase A (or 90% Mobile Phase A).
Temperature 35°C - 40°C (Improves mass transfer kinetics).[1]
References
  • Welch Materials. (2024).[1] Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Link

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Link

  • ResearchGate. (2016).[1] Analysis of Prasugrel by Chromatography - Review. Link

  • Flieger, J. (2006).[1] The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

Technical Support Center: Handling 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Center Status: Operational Subject: Prevention & Mitigation of Hygroscopic Issues Compound ID: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS: 1241725-84-7) Related Scaffolds: Edoxaban Intermediate (CAS: 720720-96-7)

Executive Summary

You are likely accessing this guide because your sample of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride has exhibited signs of deliquescence (clumping, liquefaction) or you are preparing for a critical synthesis where stoichiometry is paramount.

This compound is a secondary amine hydrochloride salt fused to a thiazole ring. Like many heterocyclic amine salts, it is hygroscopic . The hydrochloride counterion, while stabilizing the amine, creates a crystal lattice with high lattice energy that can be disrupted by atmospheric moisture, leading to the formation of hydrates or a solution (deliquescence).

The Risks:

  • Stoichiometric Error: Absorbed water increases the effective molecular weight. Weighing a "wet" sample results in under-loading the reagent, leading to incomplete conversion in coupling reactions (e.g., amide coupling, reductive amination).

  • Physical Degradation: Moisture can induce clumping, making transfer difficult and increasing the risk of static-induced loss during scraping.

  • Chemical Instability: While the core is relatively stable, prolonged exposure to moisture and air can facilitate oxidation or hydrolysis of sensitive side chains if derivatized.

Troubleshooting Hub (FAQ)

Storage & Stability

Q: My sample arrived as a free-flowing powder but is now a sticky gum. Is it degraded? A: Not necessarily. It has likely deliquesced (absorbed water to the point of dissolving in it).

  • Diagnosis: Run an LC-MS.[1] If the main peak [M+H]+ (approx. 141.2 for the free base) is intact and purity is high, it is simply wet.

  • Fix: Do not heat it in an oven at ambient pressure; this promotes hydrolysis or oxidation. See Protocol A: Rescue Drying below.

Q: What are the optimal storage conditions? A: Store at 2°C to 8°C (or -20°C for long term) under an inert atmosphere (Argon or Nitrogen) .

  • Why? Cold temperatures reduce the kinetics of moisture absorption and chemical degradation. Inert gas prevents oxidation of the secondary amine and excludes moisture.

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term hygroscopic protection; use electrical tape or store the vial inside a secondary desiccator jar.

Operational Handling

Q: How do I weigh this accurately for a reaction requiring 1.0 equiv? A: Never weigh hygroscopic salts on an open balance pan for more than 15 seconds.

  • Technique: Use the Difference Weighing Method inside a glove bag or use a capped weighing vial.

  • Correction: If the lot is old, determine the water content (Karl Fischer titration) and adjust the molecular weight (MW_corrected = MW_anhydrous / (1 - %Water)).

Q: Can I use this salt directly in a reaction with base (e.g., DIPEA, TEA)? A: Yes, but the order of addition matters.

  • Protocol: Suspend the salt in the anhydrous solvent first. Add the organic base (DIPEA/TEA) to liberate the free amine in situ.

  • Warning: Exothermic reaction. Adding base to the solid can cause localized heating and clumping.

Technical Protocols

Protocol A: Rescue Drying of Wet Material

Use this when the solid has clumped or become tacky.

Equipment: Vacuum oven or Schlenk line, Desiccator, P₂O₅ (Phosphorus Pentoxide) or KOH pellets.

  • Transfer: Dissolve the sticky gum in a minimum amount of anhydrous Methanol (MeOH).

  • Re-precipitation (Optional but Recommended): Add anhydrous Diethyl Ether (Et₂O) or MTBE dropwise to the MeOH solution until cloudy. Cool to -20°C to recrystallize. This removes some absorbed water into the mother liquor. Filter rapidly.

  • Vacuum Drying: Place the solid (or the vial of sticky gum if skipping step 2) in a vacuum desiccator.

    • Desiccant: Use P₂O₅ (aggressive drying) or KOH (acid scavenger/drying).

    • Pressure: < 1 mbar (High Vacuum).

    • Temperature: 40°C. Do not exceed 60°C to avoid thermal decomposition.

  • Duration: Dry for 12–24 hours.

  • Validation: Check weight loss until constant mass is achieved.

Protocol B: Inert Atmosphere Weighing (The "Subtractive" Method)

Use this for precise stoichiometry.

  • Prepare: Flush a weighing vial (with cap) with Nitrogen/Argon.

  • Load: Add an estimated excess of the salt to the vial inside a glovebox or glove bag. Close tightly.

  • Weigh 1: Weigh the full vial on the analytical balance outside the box. Record Mass (

    
    ).
    
  • Dispense: Quickly open the vial, tap the required amount into your reaction vessel, and immediately recap.

  • Weigh 2: Weigh the vial again. Record Mass (

    
    ).
    
  • Calculate: Added Mass =

    
    .
    
    • Note: This minimizes the time the bulk solid is exposed to air.

Decision Logic & Workflows

Workflow 1: Assessing Material Integrity

This logic gate helps you decide if the material is safe to use or requires remediation.

MaterialAssessment Start Inspect Material Appearance Flowing Free-Flowing Powder Start->Flowing Clumped Clumped / Sticky / Liquid Start->Clumped CheckKF Check Water Content (KF) Flowing->CheckKF Old Lot UseDirect Use Directly (Apply Inert Weighing) Flowing->UseDirect Stored Properly CheckLCMS Check Purity (LC-MS) Clumped->CheckLCMS CalcCorrection Calculate Mass Correction (MW_adj) CheckKF->CalcCorrection PurityOK Purity > 95% CheckLCMS->PurityOK PurityBad Degradation Detected CheckLCMS->PurityBad CalcCorrection->UseDirect Rescue Execute Protocol A (Rescue Drying) PurityOK->Rescue Discard Discard / Recrystallize PurityBad->Discard Rescue->CheckKF

Figure 1: Decision tree for assessing the usability of hygroscopic thiazolo-pyridine salts.

Workflow 2: Reaction Setup with Hygroscopic Salts

Visualizing the correct order of operations to prevent "gunking" during reaction setup.

ReactionSetup Vessel Reaction Vessel (Inert Purged) Solvent Anhydrous Solvent (DCM, DMF, THF) Vessel->Solvent Fill Salt Thiazolo-pyridine HCl (Solid) Solvent->Salt Add Solid Step1 1. Suspend Salt Salt->Step1 Base Organic Base (DIPEA/TEA) Step2 2. Free Base Base->Step2 Dissolution Reagent Electrophile (Acid Chloride/Aldehyde) Step3 3. React Reagent->Step3 Step1->Base Add Dropwise Step2->Reagent Add Reagent

Figure 2: Optimal addition sequence. Suspending the salt in solvent BEFORE adding base prevents formation of insoluble aggregates.

Data & Specifications

Physical Properties & Handling Limits
PropertySpecificationNotes
Molecular Formula C₆H₉ClN₂SCore scaffold (CAS 1241725-84-7)
Molecular Weight 176.67 g/mol Must adjust if hydrated
Physical State Solid (White to Beige)Darkens upon oxidation/hydration
Hygroscopicity High Deliquesces at >60% RH within minutes
Solubility Water, Methanol, DMSOPoor in Ether, Hexanes (Use for crashing out)
pKa (Conjugate Acid) ~10–11 (Secondary Amine)Requires base (e.g., Et₃N) to activate
Solvent Compatibility Table
SolventCompatibilityRecommendation
Methanol (MeOH) HighGood for dissolving; difficult to dry completely.
Dichloromethane (DCM) MediumSalt may be insoluble until base is added. Use for reactions.
DMF / DMSO HighExcellent solubility but hard to remove. Use for SnAr reactions.
Diethyl Ether LowAnti-solvent. Use to precipitate the salt during purification.
Water HighAvoid unless doing aqueous workup. Promotes hydrolysis if heated.

References

  • National Institutes of Health (NIH) - PubChem. 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (Compound Summary). Retrieved from [Link]

  • ResearchGate. Neutralization and Handling of Amine Hydrochlorides. (General Protocol Verification). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Evaluation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride as a Putative Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro assessment of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride as a potential inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. As the core scaffold of the approved direct oral anticoagulant (DOAC), Edoxaban, this heterocyclic amine holds significant promise as a foundational structure for novel antithrombotic agents.[1][2] This document will detail the scientific rationale and step-by-step protocols for robust in vitro characterization and offer a comparative analysis against established FXa inhibitors.

The Rationale for Targeting Factor Xa

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[3] Its primary function is to convert prothrombin to thrombin, the enzyme responsible for the formation of fibrin clots.[3] Inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[3] Direct FXa inhibitors offer a more predictable anticoagulant response compared to traditional therapies like warfarin, mitigating the need for frequent monitoring.[4]

Experimental Workflow for In Vitro FXa Inhibition Profiling

A robust evaluation of a putative FXa inhibitor involves a multi-step process, beginning with primary screening to determine inhibitory activity, followed by more detailed kinetic studies to elucidate the mechanism of inhibition. Both chromogenic and fluorometric assays are widely accepted methodologies for this purpose.[1][5][6][7][8][9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound 4,5,6,7-Tetrahydrothiazolo [5,4-c]pyridine hydrochloride (Test Compound) Plate_Setup Prepare 96-well plate with serial dilutions of test and control compounds Test_Compound->Plate_Setup Positive_Controls Apixaban, Rivaroxaban, Edoxaban (Positive Controls) Positive_Controls->Plate_Setup Reagents Human FXa Enzyme Chromogenic/Fluorogenic Substrate Assay Buffer Enzyme_Addition Add Human FXa to each well Reagents->Enzyme_Addition Substrate_Addition Add chromogenic or fluorogenic substrate Reagents->Substrate_Addition Plate_Setup->Enzyme_Addition Incubation Incubate to allow inhibitor-enzyme binding Enzyme_Addition->Incubation Incubation->Substrate_Addition Kinetic_Reading Measure absorbance or fluorescence over time Substrate_Addition->Kinetic_Reading Rate_Calculation Calculate reaction rates Kinetic_Reading->Rate_Calculation IC50_Determination Determine IC50 values Rate_Calculation->IC50_Determination Ki_Determination Perform kinetic studies to determine Ki and mechanism IC50_Determination->Ki_Determination Comparative_Analysis Compare potency and mechanism to established inhibitors Ki_Determination->Comparative_Analysis

Caption: Experimental workflow for in vitro FXa inhibition testing.

Detailed Protocol: Chromogenic FXa Inhibition Assay

This protocol is designed for a 96-well plate format, allowing for high-throughput screening and dose-response analysis.

Materials:

  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride (Test Compound)

  • Apixaban, Rivaroxaban, or Edoxaban (Positive Control Inhibitors)

  • Human Factor Xa, purified

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)

  • 96-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and positive controls in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in Assay Buffer to create a range of concentrations for IC50 determination.

  • Assay Plate Setup:

    • Add a small volume (e.g., 10 µL) of each compound dilution to the appropriate wells of the 96-well plate.

    • Include wells for a negative control (Assay Buffer with solvent) and a positive control (a known FXa inhibitor).

  • Enzyme Addition and Incubation:

    • Prepare a working solution of Human FXa in Assay Buffer.

    • Add the FXa solution (e.g., 50 µL) to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for the binding of the inhibitors to the enzyme.

  • Substrate Addition and Kinetic Measurement:

    • Prepare a working solution of the chromogenic substrate in Assay Buffer.

    • Add the substrate solution (e.g., 40 µL) to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a pre-warmed plate reader and measure the change in absorbance at 405 nm over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance curve.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Comparative Analysis of Direct FXa Inhibitors

The potency of novel FXa inhibitors is best understood in the context of established therapeutic agents. The following table summarizes the reported in vitro potency of the leading direct oral anticoagulants.

CompoundIC50 (nM)Ki (nM)Notes
Apixaban 1.31.3 - 1.7Potent inhibitor of free and thrombus-associated FXa.[10]
Rivaroxaban 0.7 - 2.10.4Highly selective for human FXa.[11][12][13]
Edoxaban 2.30.56Inhibits both free and clot-bound FXa.[2][14]

Mechanism of Action: Direct FXa Inhibition

Direct FXa inhibitors, including the established drugs and potentially 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride-based compounds, function by binding directly to the active site of the FXa enzyme. This binding event physically obstructs the access of the natural substrate, prothrombin, thereby preventing its conversion to thrombin and halting the coagulation cascade.

G cluster_pathway Coagulation Cascade cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrin Fibrin (Clot) Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen FXa Factor Xa Inactive_FXa Inactive FXa Complex Inhibitor 4,5,6,7-Tetrahydrothiazolo [5,4-c]pyridine hydrochloride (or derivative) Inhibitor->Inactive_FXa Binds to active site

Caption: Mechanism of direct Factor Xa inhibition.

Conclusion and Future Directions

The 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine scaffold represents a promising starting point for the development of novel direct FXa inhibitors. The in vitro testing paradigm outlined in this guide provides a robust and efficient means to characterize the inhibitory potency and mechanism of action of compounds based on this core structure. A successful hit from these initial assays would warrant further investigation, including selectivity profiling against other serine proteases and evaluation in more complex cellular and plasma-based coagulation assays. By systematically applying these principles, researchers can effectively advance the discovery of the next generation of antithrombotic therapies.

References

  • Wong, P. C., Pinto, D. J., & Crain, E. J. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis, 31(4), 478–492. [Link]

  • Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Mueck, W. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376–381. [Link]

  • Morishima, Y., & Kamisato, C. (2016). Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux. Thrombosis Research, 140, 108–114. [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]

  • Oxford Academic. (2020). distribution of anti-factor Xa activity value, PT and APTT at peak and trough times in patients with direct anti-factor Xa inhibitors. [Link]

  • National Institutes of Health. (2019). Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations. [Link]

  • Emedicine. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. [Link]

  • Pharmacy and Therapeutics. (2014). Overview of Factor Xa Inhibitors: Evaluation, Bleeding Management, and What's Coming Next. [Link]

  • Circulation Research. (2012). Oral Direct Factor Xa Inhibitors. [Link]

  • U.S. Food and Drug Administration. (2014). 206316Orig1Orig2s000. [Link]

  • Remedy Publications LLC. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. [Link]

  • National Center for Biotechnology Information. (n.d.). Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. [Link]

  • AMSBIO. (n.d.). Factor Xa Inhibitor Screening Kit (Fluorometric). [Link]

  • National Institutes of Health. (n.d.). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. [Link]

  • MDPI. (2025). A Pilot Study to Evaluate an International Normalized Ratio-Derived Formula in Combination with Heparin-Calibrated Anti-Xa Activity in Calculating a Plasma Edoxaban Level. [Link]

  • National Institutes of Health. (n.d.). Apixaban-Calibrated Anti-FXa Activity in Relation to Outcome Events and Clinical Characteristics in Patients with Atrial Fibrillation: Results from the AVERROES Trial. [Link]

  • National Institutes of Health. (2020). Assessing Safety of Direct Thrombin Inhibitors, Direct Factor Xa Inhibitors and Vitamin K Antagonists in Patients with Atrial Fibrillation: A Nation-Wide Propensity Score Matched Cohort from Sweden. [Link]

  • PubMed. (2015). Association between edoxaban dose, concentration, anti-Factor Xa activity, and outcomes: an analysis of data from the randomised, double-blind ENGAGE AF-TIMI 48 trial. [Link]

  • ARUP Consult. (2025). Direct Xa Inhibitor Levels | Test Fact Sheet. [Link]

  • ResearchGate. (n.d.). Visual predictive check for pharmacodynamic model-endogenous FXa... [Link]

Sources

Validating the Mechanism of Action of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride Derivatives as Direct Factor Xa Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a clear and validated mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth technical framework for validating the MoA of compounds derived from the 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride scaffold, particularly focusing on their role as direct inhibitors of coagulation Factor Xa (FXa).

The impetus for this focus stems from the established use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride as a key intermediate in the synthesis of Edoxaban, a potent and selective direct oral anticoagulant (DOAC) that functions by inhibiting FXa.[1] This guide will objectively compare the expected performance of a novel compound from this class with established DOACs like Edoxaban, Rivaroxaban, and Apixaban, providing the experimental basis for such comparisons.

The Central Role of Factor Xa in Coagulation

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa occupies a critical juncture in this cascade, where the intrinsic and extrinsic pathways converge. Its primary role is to convert prothrombin (Factor II) into thrombin (Factor IIa), the enzyme responsible for cleaving fibrinogen to fibrin.[2] Direct inhibition of FXa is a highly effective anticoagulant strategy as it blocks thrombin generation, a key amplification step in clot formation.[3]

Comparative Analysis of Direct FXa Inhibitors

A novel compound derived from the 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride scaffold is hypothesized to exhibit direct FXa inhibitory activity. To validate this, its performance must be benchmarked against existing, well-characterized inhibitors. Edoxaban, Rivaroxaban, and Apixaban serve as ideal comparators.

ParameterEdoxabanRivaroxabanApixabanNovel Compound
Target Factor XaFactor XaFactor XaHypothesized: Factor Xa
Inhibition Constant (Ki) 0.56 nM (for free FXa)[1][4]0.4 nM[5][6]High Affinity (Specific Ki not in provided results)To be determined
IC50 (Anti-Xa Assay) 340 ng/mL (0.62 µM)840 ng/mL (1.9 µM)400 ng/mL (0.87 µM)To be determined
Selectivity for FXa >10,000-fold vs. other serine proteases[7]>10,000-fold vs. other serine proteases[6]Highly Selective[8]To be determined

Experimental Validation: Protocols and Rationale

To experimentally validate the MoA of a novel 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride derivative, a tiered approach is recommended, moving from specific enzymatic assays to more global assessments of coagulation.

Direct FXa Inhibition: The Chromogenic Anti-Xa Assay

Causality Behind Experimental Choice: This assay provides the most direct and quantitative measure of a compound's ability to inhibit the enzymatic activity of Factor Xa.[9] It isolates the target enzyme and its inhibitor from the complexities of the full coagulation cascade, offering a clear assessment of on-target activity. The chromogenic substrate is specifically cleaved by active FXa, and a reduction in color development is directly proportional to the inhibitory potential of the test compound.[10] This method is preferred for its sensitivity and specificity in quantifying the activity of direct FXa inhibitors.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).

    • Reconstitute purified human Factor Xa, Antithrombin, and a chromogenic FXa substrate (e.g., S-2222) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.4).

  • Assay Procedure (96-well plate format):

    • Add a defined amount of Antithrombin and the test compound (at various concentrations) or a reference inhibitor (e.g., Edoxaban) to each well.

    • Add a known excess of Factor Xa to each well and incubate for a specified time (e.g., 2 minutes) at 37°C to allow for inhibition to occur.

    • Initiate the chromogenic reaction by adding the FXa substrate.

    • Monitor the change in absorbance at 405 nm over time using a plate reader. The rate of color development is inversely proportional to the FXa inhibition.

  • Data Analysis:

    • Calculate the percentage of FXa inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Global Coagulation Assessment: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

Causality Behind Experimental Choice: While the anti-Xa assay confirms direct enzyme inhibition, PT and aPTT assays assess the compound's effect on the broader coagulation cascade within a plasma environment.[12] The PT assay evaluates the extrinsic and common pathways, while the aPTT assay assesses the intrinsic and common pathways.[13][14] Observing a prolongation in these clotting times provides evidence that the enzymatic inhibition observed in a purified system translates to an anticoagulant effect in a more physiologically relevant matrix. The differential sensitivity of these assays to various FXa inhibitors can also provide a comparative fingerprint of the novel compound's activity.[15][16]

Experimental Protocol - Prothrombin Time (PT):

  • Sample Preparation:

    • Prepare platelet-poor plasma (PPP) by collecting whole blood in 3.2% sodium citrate tubes, followed by double centrifugation.

    • Spike the PPP with various concentrations of the novel compound, a reference inhibitor, or a vehicle control.

  • Assay Procedure:

    • Pre-warm the plasma samples and PT reagent (containing tissue factor and calcium) to 37°C.

    • Add a volume of the plasma sample to a cuvette.

    • Initiate coagulation by adding the pre-warmed PT reagent.

    • Measure the time (in seconds) for a fibrin clot to form using a coagulometer.

  • Data Analysis:

    • Record the clotting time for each compound concentration.

    • Express the results as the absolute clotting time or as a ratio relative to the vehicle control.

Experimental Protocol - Activated Partial Thromboplastin Time (aPTT):

  • Sample Preparation:

    • Use the same spiked platelet-poor plasma samples as prepared for the PT assay.

  • Assay Procedure:

    • Pre-warm the plasma samples, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

    • Add a volume of the plasma sample and the aPTT reagent to a cuvette and incubate for a defined period (e.g., 3-5 minutes) at 37°C.

    • Initiate coagulation by adding the pre-warmed calcium chloride solution.

    • Measure the time (in seconds) for a fibrin clot to form using a coagulometer.

  • Data Analysis:

    • Record the clotting time for each compound concentration.

    • Express the results as the absolute clotting time or as a ratio relative to the vehicle control.

Visualizing the Mechanism and Workflow

To further clarify the targeted pathway and experimental designs, the following diagrams are provided.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X TissueFactor Tissue Factor VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Stable Clot Stable Clot Fibrin->Stable Clot FXIIIa Inhibitor 4,5,6,7-Tetrahydrothiazolo [5,4-c]pyridine derivative Inhibitor->Xa Inhibition

Caption: The Coagulation Cascade and the Site of Action for Direct FXa Inhibitors.

Experimental_Workflow cluster_Level1 Level 1: Direct Enzyme Inhibition cluster_Level2 Level 2: Plasma-Based Coagulation A Novel Compound Synthesis B Chromogenic Anti-Xa Assay A->B C Determine IC50 & Ki B->C G Assess Clotting Time Prolongation C->G Correlate Activity D Prepare Platelet-Poor Plasma E Prothrombin Time (PT) Assay D->E F Activated Partial Thromboplastin Time (aPTT) Assay D->F E->G F->G

Caption: Experimental Workflow for Validating a Novel FXa Inhibitor.

Conclusion

The validation of a novel compound's mechanism of action requires a systematic and comparative approach. For derivatives of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride, the strong precedent set by Edoxaban points towards direct Factor Xa inhibition as a primary therapeutic mechanism. By employing direct enzymatic assays like the chromogenic anti-Xa assay and complementing these with global coagulation tests such as PT and aPTT, researchers can robustly validate this MoA. Direct comparison of the resulting data (IC50, Ki, and effects on clotting times) with established drugs like Edoxaban, Rivaroxaban, and Apixaban provides the necessary context to evaluate the novel compound's potency and potential as a next-generation anticoagulant.

References

  • NCBI - WWW Error Blocked Diagnostic. (n.d.). Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. Retrieved February 1, 2026, from [Link]

  • Douxfils, J., et al. (2018). Comparison of the effect of the anti-Xa direct oral anticoagulants apixaban, edoxaban, and rivaroxaban on coagulation assays. Journal of Thrombosis and Haemostasis, 16(10), 2086-2097.
  • Perzborn, E., et al. (2011). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(3), 476-481.
  • Lancet Laboratories. (2017). ANTI-FACTOR Xa ASSAY. Retrieved February 1, 2026, from [Link]

  • Jerjes-Sánchez, C., et al. (2020). Edoxaban for Venous Thromboembolism Treatment—The New Kid on The Block for Latin America. A Practical Guide. American Journal of Therapeutics, 27(5), e479-e490.
  • Fukasawa, T., et al. (2022). Comparative effectiveness and safety of edoxaban, rivaroxaban, and apixaban in patients with venous thromboembolism: A cohort study. Journal of Thrombosis and Haemostasis, 20(9), 2083-2097.
  • Barrett, Y. C., et al. (2010). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and Haemostasis, 104(6), 1263-1271.
  • LevelUpRN. (2023, October 9). Factor Xa Inhibitors - Rivaroxaban & Apixaban: Pharmacology [Video]. YouTube. [Link]

  • Adcock, D. M., et al. (2018). Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents. Journal of Thrombosis and Haemostasis, 16(1), 183-190.
  • Perzborn, E., et al. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381.
  • Walenga, J. M., et al. (2019). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis, 25, 1076029619845345.
  • StatPearls. (2024, February 22). Apixaban. NCBI. Retrieved February 1, 2026, from [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved February 1, 2026, from [Link]

  • Practical-Haemostasis.com. (2021, July 21). Screening Tests in Haemostasis: The APTT. Retrieved February 1, 2026, from [Link]

  • Samama, M. M., et al. (2014). Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents. Journal of Thrombosis and Haemostasis, 12(10), 1779-1780.
  • Salazar, J., et al. (2014). Edoxaban: a new oral direct factor Xa inhibitor for the prevention and treatment of thromboembolic disorders. Future Cardiology, 10(5), 619-637.
  • Testing.com. (2021, November 9). PTT Blood Test (Partial Thromboplastin Time). Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Rivaroxaban: A New Oral Factor Xa Inhibitor. Retrieved February 1, 2026, from [Link]

  • Douxfils, J., et al. (2013). Evaluation of the Anti-Factor Xa Chromogenic Assay for the Measurement of Rivaroxaban Plasma Concentrations Using Calibrators and Controls. Thrombosis and Haemostasis, 110(2), 394-401.
  • ResearchGate. (n.d.). Comparison of the effects of rivaroxaban and apixaban on the prothrombin time (PT) and activated partial thromboplastin time (aPTT). Retrieved February 1, 2026, from [Link]

  • Weitz, J. I., et al. (2015). Edoxaban: an update on the new oral direct factor Xa inhibitor. Journal of Thrombosis and Thrombolysis, 40(3), 383-392.
  • Walker, H. K., et al. (Eds.). (1990).
  • Managed Healthcare Executive. (2015, May 27). Edoxaban: An oral inhibitor of factor Xa. Retrieved February 1, 2026, from [Link]

  • Weitz, J. I., et al. (2012). Apixaban: an oral direct factor-xa inhibitor. Journal of Thrombosis and Thrombolysis, 33(2), 199-211.
  • LITFL. (2023, January 27). Rivaroxaban and bleeding. Retrieved February 1, 2026, from [Link]

  • Mayo Clinic Laboratories. (n.d.). APIXA Apixaban, Anti-Xa, Plasma. Retrieved February 1, 2026, from [Link]

  • Medscape. (2025, November 10). Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels. Retrieved February 1, 2026, from [Link]

  • Thrombosis Canada. (n.d.). Apixaban (Eliquis®). Retrieved February 1, 2026, from [Link]

  • Li, X., et al. (2020). Activated Partial Thromboplastin Time or Prothrombin Time Prolongation During Rivaroxaban Administration: Clinical Risk Factors and Outcomes Analysis. Clinical and Applied Thrombosis/Hemostasis, 26, 1076029620942477.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.

The fundamental principle guiding the disposal of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride is the recognition of its classification as a hazardous chemical. As a pyridine derivative and a chlorinated heterocyclic compound, it requires specific disposal protocols. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1]

Core Principles of Disposal

The disposal of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride is governed by the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[2][3] This means that from the moment it is identified as waste, it must be managed in a way that protects human health and the environment until its final destruction.

Causality of Hazard Classification:

  • Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[4][5] They are classified as hazardous waste, necessitating specific disposal procedures.[1][4]

  • Chlorinated Compound: The presence of chlorine in the hydrochloride salt means that improper disposal, such as incineration at inadequate temperatures, could potentially lead to the formation of more toxic byproducts.[6][7]

Immediate Safety & Handling Prior to Disposal

Before commencing any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following table outlines the recommended PPE when handling 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride for disposal.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesTo protect eyes from potential splashes of the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and absorption.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use within a certified chemical fume hoodTo minimize the inhalation of any dust or vapors.[1]

Spill Management:

In the event of a spill, the area should be evacuated of all non-essential personnel. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[8]

Step-by-Step Disposal Protocol

The proper disposal of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride waste must be in full compliance with all local, state, and federal regulations.[8]

1. Waste Identification and Segregation:

  • All waste containing 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.[8]

  • This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible materials.[9]

2. Waste Container Selection and Labeling:

  • Use a designated, compatible, and properly sealed hazardous waste container.[1][9] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[3]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride".[1][10][11] The label should also include the date when the first waste was added to the container.

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), in accordance with your facility's waste generator status.[10][11]

  • The storage area should be cool, dry, and well-ventilated, and away from sources of ignition, heat, and direct sunlight.[1]

  • Ensure secondary containment is in place to capture any potential leaks.

4. Final Disposal:

  • The final disposal of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride should be conducted through a licensed hazardous waste disposal company.[12]

  • The most common and recommended method for the destruction of this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[4][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride.

DisposalWorkflow Disposal Workflow for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Select Compatible, Labeled Container B->C D Segregate from Incompatible Waste C->D E Store in Designated Cool, Dry, Ventilated Area D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G High-Temperature Incineration with Afterburner and Scrubber F->G

Caption: Disposal workflow for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride.

Regulatory Compliance

It is the responsibility of the waste generator to ensure compliance with all applicable regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA provides regulations for hazardous waste management under RCRA.[2][3]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the development of a Chemical Hygiene Plan and employee training on hazardous materials.[13][14][15]

Researchers and laboratory managers should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure alignment with local and institutional policies.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. Available at: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. Available at: [Link]

  • Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS 4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE HYDROCHLORIDE. Available at: [Link]

  • United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Available at: [Link]

  • Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]

  • National Center for Biotechnology Information. 5-Methyl-4,5,6,7-tetrahydro[1][4]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Available at: [Link]

  • Murray State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Available at: [Link]

  • Occupational Safety and Health Administration. LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Available at: [Link]

  • Wikipedia. Dye. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF. Available at: [Link]

  • Springer. Disposal of Chlorine-Containing Wastes. Available at: [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.